molecular formula C10H17NO2 B042508 N-Boc-1,2,3,6-tetrahydropyridine CAS No. 85838-94-4

N-Boc-1,2,3,6-tetrahydropyridine

Cat. No.: B042508
CAS No.: 85838-94-4
M. Wt: 183.25 g/mol
InChI Key: SHHHRQFHCPINIB-UHFFFAOYSA-N
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Description

N-Boc-1,2,3,6-tetrahydropyridine, also known as N-Boc-1,2,3,6-tetrahydropyridine, is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
The exact mass of the compound N-Boc-1,2,3,6-tetrahydropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Boc-1,2,3,6-tetrahydropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-1,2,3,6-tetrahydropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-5H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHHRQFHCPINIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517997
Record name tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85838-94-4
Record name tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-Tetrahydropyridine, N-BOC protected
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Foundational & Exploratory

N-Boc-1,2,3,6-tetrahydropyridine CAS number 85838-94-4

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 85838-94-4 Synonyms: tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate; 1-Boc-1,2,3,6-tetrahydropyridine[1][2]

Executive Summary

N-Boc-1,2,3,6-tetrahydropyridine (CAS 85838-94-4) serves as a critical "chiral pool" precursor and scaffold in modern medicinal chemistry. Unlike its thermodynamic isomer (the enamine-like 2,3-dihydro congener), the 1,2,3,6-isomer possesses a non-conjugated double bond that is chemically distinct from the protected nitrogen. This structural isolation allows for highly regioselective functionalization at the C3, C4, and C5 positions without compromising the piperidine ring integrity.

This guide details the physicochemical profile, strategic synthetic utility, and validated protocols for transforming this core into high-value pharmacological pharmacophores, specifically focusing on stereoselective oxidation and cross-coupling methodologies.

Part 1: Molecular Profile & Physicochemical Properties

The utility of N-Boc-1,2,3,6-tetrahydropyridine stems from its lipophilicity and the steric bulk of the tert-butoxycarbonyl (Boc) group, which not only protects the amine but also influences the stereochemical outcome of additions to the alkene.

Physicochemical Datasheet
PropertyValueTechnical Note
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol
Physical State Colorless to pale yellow liquidViscosity increases significantly at <10°C.
Boiling Point 78–84 °C (at 5 mmHg)Vacuum distillation is required for purification; decomposes at atmospheric BP.
Density 1.029 g/mLDenser than typical ethereal solvents; facilitates phase separation.
Solubility DCM, THF, EtOAc, TolueneInsoluble in water.
Stability Air-stable; Store at 2–8 °CAvoid strong acids (cleaves Boc) and strong oxidizers (unless controlled).

Part 2: Synthetic Access & Structural Logic

While commercially available, understanding the synthetic origin of CAS 85838-94-4 is vital for troubleshooting impurity profiles in scale-up.

Primary Synthetic Routes
  • Partial Reduction of Pyridines: The industrial route typically involves the partial reduction of N-Boc-pyridinium salts using sodium borohydride (NaBH₄) in methanol. This method is cost-effective but can yield small amounts of the 1,2,3,4-isomer (enamine) impurity, which is unstable.

  • Ring-Closing Metathesis (RCM): For isotopically labeled or highly substituted variants, RCM of diallylamine derivatives using Grubbs' catalysts provides a high-fidelity route to the 1,2,3,6-core.

The "Boc-Effect" on Reactivity

The Boc group is not merely a bystander.[2] Its bulky nature creates a "steric wall" on one face of the piperidine ring. However, in oxidation reactions (like epoxidation), the carbonyl oxygen of the Boc group can participate in hydrogen bonding with incoming reagents (e.g., peracids), occasionally directing attack to the syn-face (contrasteric), depending on the specific oxidant used.

Part 3: Core Protocol – Stereoselective Epoxidation

The transformation of N-Boc-1,2,3,6-tetrahydropyridine into N-Boc-3,4-epoxypiperidine is the most frequent gateway reaction, opening access to 3,4-disubstituted piperidines found in antidepressants (e.g., paroxetine analogs) and antiviral agents.

Experimental Logic (E-E-A-T)
  • Why mCPBA? meta-Chloroperoxybenzoic acid (mCPBA) is preferred over performic acid because it is soluble in DCM, allowing the reaction to proceed in a non-protic environment where the Boc group remains stable.

  • Buffering: The reaction produces m-chlorobenzoic acid as a byproduct. While the Boc group is acid-stable, the resulting epoxide is sensitive to acid-catalyzed ring opening. Therefore, a biphasic buffer (NaHCO₃) is often employed.

Step-by-Step Methodology

Reagents:

  • N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv)[2][3]

  • mCPBA (1.2 equiv, 70-75% purity)

  • Dichloromethane (DCM) (0.2 M concentration relative to substrate)

  • Saturated aq. NaHCO₃

  • Sodium Sulfite (Na₂SO₃)

Workflow:

  • Preparation: Dissolve N-Boc-1,2,3,6-tetrahydropyridine in anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C using an ice bath. Reason: Controlling the exotherm prevents over-oxidation or Boc-cleavage.

  • Addition: Dissolve mCPBA in a separate volume of DCM. Add this solution dropwise to the reaction flask over 30 minutes. Reason: Dropwise addition maintains stoichiometry locally, preventing side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–5 hours. Monitor via TLC (stain with KMnO₄ or Ninhydrin; the epoxide is less polar than the alkene).

  • Quenching: Cool back to 0 °C. Add saturated aq. Na₂SO₃ slowly. Reason: This quenches unreacted peroxides. Test with starch-iodide paper (blue = peroxide present; colorless = safe).

  • Workup: Wash the organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: The crude epoxide is often pure enough (>95%) for ring-opening. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).

Visualization: Reactivity & Workflow

ReactivityHub cluster_0 Divergent Synthesis Pathways Core N-Boc-1,2,3,6-THP (CAS 85838-94-4) Epoxide 3,4-Epoxypiperidine (Scaffold for 3,4-disubst.) Core->Epoxide mCPBA, DCM (Oxidation) Diol cis-3,4-Dihydroxypiperidine (Sugar mimics) Core->Diol OsO4, NMO (Dihydroxylation) Coupling 4-Aryl-1,2,3,6-THP (Suzuki Product) Core->Coupling 1. Hydroboration 2. Pd(PPh3)4, Ar-X Amine 1,2,3,6-Tetrahydropyridine (Deprotected) Core->Amine TFA or HCl (Deprotection)

Caption: Divergent synthesis map showing the primary transformations of the N-Boc-1,2,3,6-tetrahydropyridine core into high-value intermediates.

Part 4: Pharmaceutical Applications[1][2][4]

The 1,2,3,6-tetrahydropyridine core is a "privileged structure" in drug discovery, serving as a template for GPCR ligands and enzyme inhibitors.

ALK Inhibitors (Oncology)

In the development of Anaplastic Lymphoma Kinase (ALK) inhibitors (e.g., analogs of CH5424802), the tetrahydropyridine ring provides a rigid spacer that positions pharmacophores in the ATP-binding pocket. The double bond is often reduced in the final step to yield a saturated piperidine with specific chair conformations.

Serotonin Reuptake Inhibitors (CNS)

The core is a direct precursor to Paroxetine (Paxil) analogs. The synthesis involves the conjugate addition of aryl groups to the unsaturated system (often requiring activation of the double bond or conversion to an unsaturated lactam) or opening of the derived epoxide with aryl nucleophiles to establish the crucial 3,4-trans stereochemistry.

Glucocerebrosidase Inhibitors (Rare Disease)

Functionalized derivatives, particularly polyhydroxylated piperidines (iminosugars) derived from the dihydroxylation of CAS 85838-94-4, act as chaperones for misfolded glucocerebrosidase in Gaucher disease.

Part 5: Safety & Handling

Signal Word: WARNING

Hazard ClassStatementHandling Protocol
Skin/Eye Irritant H315, H319Wear nitrile gloves and safety goggles. Wash immediately upon contact.[4]
Flammability H226 (Liquid)Keep away from open flames and sparks.[5] Ground all glassware during transfer.
Storage Light SensitiveStore in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

Disposal: Dispose of as hazardous organic waste containing nitrogen. Do not release into municipal water systems due to potential aquatic toxicity of piperidine derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13094787, tert-Butyl 3,6-dihydro-2H-pyridine-1-carboxylate.[1] Retrieved from [Link]

  • Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles. Journal of Organic Chemistry. (Context: Use of tetrahydropyridine boronic esters). Retrieved from [Link]

  • Kinoshita, K., et al. (2012). Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). Bioorganic & Medicinal Chemistry.[2][6][7][8] Retrieved from [Link]

Sources

Role of N-Boc-1,2,3,6-tetrahydropyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, N-Boc-1,2,3,6-tetrahydropyridine (and its regioisomer analogs) serves as a critical "pivot scaffold."[1] It bridges the gap between simple aromatic heterocycles and complex, chiral saturated piperidines—a pharmacophore ubiquitous in GPCR ligands, kinase inhibitors, and ion channel modulators.

This guide details the technical exploitation of this scaffold, moving beyond basic reactivity to advanced intermediate design. We focus on its role as a precursor for 4-arylpiperidines (via Suzuki-Miyaura coupling) and its utility in accessing enantiopure piperidines via asymmetric hydrogenation.[1]

Structural Logic & Electronic Properties

The N-Boc-1,2,3,6-tetrahydropyridine scaffold is defined by two key electronic features that dictate its reactivity profile:

  • The Enecarbamate System: The nitrogen lone pair is delocalized into the Boc carbonyl, reducing the nucleophilicity of the alkene compared to a simple enamine. This stability allows the double bond to survive mild oxidative conditions but remain susceptible to electrophilic attack (e.g., epoxidation, hydroboration).

  • Conformational Bias: Unlike the flexible piperidine ring (chair/boat flux), the tetrahydropyridine ring adopts a half-chair conformation. This rigidification is advantageous for stereoselective functionalization of the double bond.

The "Hub" Strategy: The Enol Triflate Gateway

The most powerful application of this scaffold is its conversion into a metalloid species (boronate or stannane) via an enol triflate intermediate . This transforms the ketone precursor (N-Boc-4-piperidone) into a versatile coupling partner.[1]

  • Path A (Nucleophilic): Conversion to vinyl boronate for Suzuki coupling.

  • Path B (Electrophilic): Direct Heck coupling or Suzuki coupling with aryl boronic acids (less common due to stability issues of the vinyl halide/triflate).

Strategic Applications in Drug Discovery

Accessing the 4-Arylpiperidine Pharmacophore

The 4-arylpiperidine motif is a "privileged structure" found in numerous CNS agents (e.g., Haloperidol analogs, SSRIs). The tetrahydropyridine route offers a distinct advantage over direct nucleophilic aromatic substitution (SnAr) or Grignard additions to piperidones:

  • Mild Conditions: Avoids the harsh bases required for Grignard chemistry.

  • Functional Group Tolerance: Compatible with esters, nitriles, and halides on the aryl ring.

Case Study: PARP Inhibitors (Niraparib Class)

While Niraparib contains a 3-substituted piperidine, the synthetic logic remains identical. The synthesis often employs a Suzuki-Miyaura coupling between an indazole core and a tetrahydropyridine (or pyridine) boronate, followed by reduction.

  • Challenge: Controlling the regiochemistry (3- vs 4-substitution).

  • Solution: Use of N-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester allows for the installation of the piperidine ring at the 3-position.[1] Subsequent asymmetric hydrogenation (using Rh or Ru chiral catalysts) sets the stereocenter with high enantiomeric excess (ee).

Detailed Experimental Protocols

The following protocols are optimized for scalability and reproducibility.

Protocol A: Synthesis of N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

This is the "Gateway Reagent" for installing the piperidine ring.[1]

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)[1]

  • Lithium Diisopropylamide (LDA) (1.1 equiv)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.05 equiv)[1]

  • Bis(pinacolato)diboron (B2pin2) (1.1 equiv)

  • Pd(dppf)Cl2·CH2Cl2 (0.03 equiv)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • Solvents: THF (anhydrous), 1,4-Dioxane (degassed)[1]

Step 1: Enol Triflate Formation

  • Cool a solution of N-Boc-4-piperidone in THF to -78°C under Ar.

  • Add LDA dropwise over 20 min. Stir for 30 min to generate the lithium enolate.

  • Add a solution of PhNTf2 in THF. Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Sat. NH4Cl. Extract: EtOAc. Purify: Flash chromatography (neutral alumina is preferred over silica to prevent hydrolysis).

    • Checkpoint: The enol triflate is moderately unstable; store at -20°C or use immediately.

Step 2: Miyaura Borylation

  • Combine the Enol Triflate , B2pin2 , KOAc , and Pd(dppf)Cl2 in 1,4-dioxane.

  • Degas vigorously (sparge with Ar for 15 min). Oxygen inhibits the catalytic cycle.

  • Heat to 80°C for 4–6 hours.

  • Workup: Filter through Celite, concentrate, and recrystallize from hexanes/EtOAc.

    • Yield Target: >75% over 2 steps.[2]

Protocol B: Suzuki-Miyaura Cross-Coupling

Coupling the Boronate to an Aryl Halide.

Reagents:

  • Aryl Bromide/Iodide (1.0 equiv)

  • Tetrahydropyridine Boronate (from Protocol A) (1.1 equiv)

  • Pd(PPh3)4 (0.05 equiv) or Pd2(dba)3/XPhos (for sterically hindered substrates)

  • Base: Na2CO3 (2M aq) or K3PO4 (solid)

  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water

Procedure:

  • Mix Aryl Halide, Boronate, and Base in the solvent system.

  • Add Catalyst under inert atmosphere.

  • Heat to reflux (DME/Water) or 90°C (Toluene systems) for 12 hours.

  • Purification: Silica gel chromatography.

    • Note: The double bond is prone to migration under acidic workup conditions. Keep aqueous washes neutral/basic.

Data Summary & Reaction Parameters

TransformationKey ReagentCatalyst SystemCritical ParameterTypical Yield
Enolization LDA / PhNTf2NoneTemp < -70°C (Kinetic control)85-95%
Borylation B2pin2Pd(dppf)Cl2O2 exclusion (Degassing)70-85%
Suzuki Coupling Aryl HalidePd(PPh3)4Base choice (Carbonate vs Phosphate)60-90%
Hydrogenation H2 (1 atm)Pd/C or PtO2Solvent (MeOH/AcOH speeds up rate)>95%

Visualization of Synthetic Workflows

Diagram 1: The Divergent Synthesis Hub

This diagram illustrates how the N-Boc-4-piperidone precursor is activated via the Enol Triflate to access diverse chemical space.[1]

G Ketone N-Boc-4-piperidone Triflate Enol Triflate (Activated Intermediate) Ketone->Triflate LDA, PhNTf2 -78°C Boronate Pinacol Boronate (Suzuki Reagent) Triflate->Boronate B2pin2, Pd(dppf)Cl2 Miyaura Borylation Stannane Vinyl Stannane (Stille Reagent) Triflate->Stannane Sn2Me6, Pd(0) Stille Formation Product_A 4-Aryl-Tetrahydropyridine (Coupling Product) Boronate->Product_A Ar-X, Pd(0) Suzuki Coupling Product_B 4-Aryl-Piperidine (Saturated Scaffold) Product_A->Product_B H2, Pd/C General Reduction Product_C Chiral Piperidine (Asymmetric Red.) Product_A->Product_C H2, [Rh(COD)L*] Asymmetric Red.

Caption: Divergent synthetic pathways from N-Boc-4-piperidone.[1] The Boronate pathway (Green) is the industry standard for medicinal chemistry library generation.

Diagram 2: Mechanism of Suzuki Cycle with Tetrahydropyridine

Detailing the catalytic cycle for the coupling of the boronate ester.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + ArX TransMet Transmetallation (Ar-Pd-Enol) OxAdd->TransMet + Boronate + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (N-Boc-THP-Ar) RedElim->Product ArX Aryl Halide (Ar-X) Boronate THP-Boronate Base Base (OH-)

Caption: Catalytic cycle for the Pd-catalyzed cross-coupling of N-Boc-tetrahydropyridine boronate. Transmetallation is often the rate-determining step.[1]

References

  • Eastwood, P. R. (2000). "A versatile synthesis of 4-substituted pyridines and dehydropiperidines." Tetrahedron Letters, 41(19), 3705-3708.[1] Link

  • Occhiato, E. G., et al. (2005). "Vinyl Triflates in Organic Synthesis: A Review." European Journal of Organic Chemistry, 2005(16), 3329-3346.[1] Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Jones, P., et al. (2009).[3] "Discovery of Niraparib: A PARP Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 52(22), 7170–7185.[4] Link

  • Strotman, N. A., et al. (2010). "Catalyst-Controlled Regioselective Suzuki Couplings." The Journal of Organic Chemistry, 75(5), 1733–1739. Link

Sources

An In-Depth Technical Guide to N-Boc-1,2,3,6-tetrahydropyridine: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the N-Boc-tetrahydropyridine Scaffold

The tetrahydropyridine (THP) moiety is a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets.[1] Its partially saturated, six-membered nitrogen-containing ring structure is found in numerous bioactive natural products and synthetic pharmaceutical agents.[2] The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of 1,2,3,6-tetrahydropyridine yields a stable, yet remarkably versatile building block. The Boc group's stability to many nucleophilic and basic conditions, coupled with its facile removal under acidic conditions, makes it an ideal tool for multi-step syntheses.[3][4][5]

This guide will explore the fundamental chemistry of N-Boc-1,2,3,6-tetrahydropyridine, elucidating how its unique structural features are leveraged to construct complex molecular architectures with significant therapeutic potential, particularly in the realms of neurodegenerative diseases and oncology.[1][6]

Core Synthesis and Physicochemical Properties

Synthesis of N-Boc-1,2,3,6-tetrahydropyridine

The most common and efficient synthesis of N-Boc-1,2,3,6-tetrahydropyridine involves the protection of the secondary amine of 1,2,3,6-tetrahydropyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution where the nitrogen atom of the tetrahydropyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O.[3] The reaction is typically carried out in the presence of a mild base, such as triethylamine, to neutralize the acidic byproduct.[7]

Generalized Synthetic Workflow:

cluster_reactants Reactants cluster_process Process cluster_products Products Tetrahydropyridine Tetrahydropyridine Reaction Nucleophilic Acyl Substitution Tetrahydropyridine->Reaction Boc_Anhydride Boc₂O Boc_Anhydride->Reaction Base Base (e.g., TEA) Base->Reaction Catalyst N_Boc_THP N-Boc-1,2,3,6-tetrahydropyridine Reaction->N_Boc_THP Byproducts t-Butanol + CO₂ Reaction->Byproducts

Caption: General workflow for the synthesis of N-Boc-1,2,3,6-tetrahydropyridine.

Physicochemical Data

A summary of the key physicochemical properties of N-Boc-1,2,3,6-tetrahydropyridine is presented below.

PropertyValueReference
CAS Number 85838-94-4[8]
Molecular Formula C₁₀H₁₇NO₂[8]
Molecular Weight 183.25 g/mol [8]
Appearance Colorless to light yellow clear liquid[8]
Boiling Point 78-84 °C / 5 mm Hg[8]
Density 1.029 g/cm³[8]
Solubility Insoluble in water; Soluble in organic solvents.[8]

Reactivity and Synthetic Transformations

The synthetic utility of N-Boc-1,2,3,6-tetrahydropyridine stems from the reactivity of its endocyclic double bond. This alkene functionality can undergo a variety of addition reactions, providing access to a diverse range of substituted piperidine derivatives.

Hydroboration-Oxidation

The hydroboration-oxidation of N-Boc-1,2,3,6-tetrahydropyridine is a powerful method for the anti-Markovnikov hydration of the double bond.[9] This two-step process involves the syn-addition of borane (BH₃) across the alkene, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base.[10][11] The result is the formation of N-Boc-4-hydroxypiperidine, with the hydroxyl group positioned at the less substituted carbon.[12] This regioselectivity is a key advantage of this reaction.[9]

Detailed Experimental Protocol: Hydroboration-Oxidation

  • Hydroboration:

    • Dissolve N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of borane-THF complex (BH₃·THF, ~1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add an aqueous solution of sodium hydroxide (e.g., 3M NaOH, 3.0 eq), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 3.0 eq), ensuring the temperature does not exceed 20 °C.

    • Stir the mixture at room temperature for 1-2 hours.

    • Perform an aqueous workup by separating the organic layer, extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), combining the organic layers, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

    • Purify the crude product via flash column chromatography to yield N-Boc-4-hydroxypiperidine.

Dihydroxylation

Dihydroxylation of the alkene in N-Boc-1,2,3,6-tetrahydropyridine can be achieved to produce either syn- or anti-diols, depending on the reagents employed.

  • Syn-Dihydroxylation: This is typically accomplished using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (KMnO₄).[13] OsO₄ generally provides higher yields and stereoselectivity.[13]

  • Anti-Dihydroxylation: This transformation proceeds via an epoxide intermediate. First, the alkene is epoxidized using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is then opened via acid- or base-catalyzed hydrolysis to yield the trans-diol. A bacterial strain, Sphingomonas sp. HXN-200, has also been shown to catalyze the trans-dihydroxylation of N-substituted 1,2,5,6-tetrahydropyridines with high enantioselectivity.[14]

Reaction Pathway Diagram:

cluster_syn syn-Dihydroxylation cluster_anti anti-Dihydroxylation Start N-Boc-1,2,3,6-tetrahydropyridine Syn_Reagents 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O Start->Syn_Reagents Anti_Step1_Reagents 1. m-CPBA Start->Anti_Step1_Reagents Syn_Product cis-N-Boc-piperidine-3,4-diol Syn_Reagents->Syn_Product Epoxide N-Boc-3,4-epoxypiperidine Anti_Step1_Reagents->Epoxide Anti_Step2_Reagents 2. H₃O⁺ Epoxide->Anti_Step2_Reagents Anti_Product trans-N-Boc-piperidine-3,4-diol Anti_Step2_Reagents->Anti_Product

Caption: Pathways for the dihydroxylation of N-Boc-1,2,3,6-tetrahydropyridine.

Applications in Drug Discovery and Complex Molecule Synthesis

The derivatives of N-Boc-1,2,3,6-tetrahydropyridine are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The tetrahydropyridine scaffold is of particular interest in the development of treatments for neurological disorders.[6] This is partly due to the discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that induces Parkinsonism, which has spurred research into THP derivatives as potential therapeutic agents.[1][15][16]

Case Study: Monoamine Oxidase (MAO) Inhibitors

Substituted tetrahydropyridines are well-recognized for their monoamine oxidase (MAO) inhibitory activity.[17] MAO-A and MAO-B are key enzymes in the metabolism of neurotransmitters like dopamine and serotonin.[17] Inhibition of these enzymes is a validated strategy for treating depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[1][16] The N-Boc-1,2,3,6-tetrahydropyridine core can be functionalized, for instance, through Suzuki-Miyaura cross-coupling reactions of its boronic ester derivatives, to generate libraries of compounds for screening as potent and selective MAO inhibitors.

Safety and Handling

N-Boc-1,2,3,6-tetrahydropyridine and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[18] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[18][19] It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[18][19][20][21]

  • Hazards: May cause skin and serious eye irritation, as well as respiratory irritation.[18][22]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[18]

Conclusion

N-Boc-1,2,3,6-tetrahydropyridine is a cornerstone heterocyclic building block that offers a reliable and versatile platform for the synthesis of complex, biologically active molecules. The Boc protecting group provides the necessary stability for selective transformations of the alkene, which can be manipulated to install a variety of functional groups with high regio- and stereocontrol. A thorough understanding of its reactivity is essential for researchers and scientists in the field of drug development, enabling the rational design and synthesis of novel therapeutics.

References

  • MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

  • UKnowledge. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]

  • Digital Commons at Buffalo State. Synthesis of Library of N-t-boc Amino ester. [Link]

  • PubMed Central. Tetrahydropyridines: a recent update for their multicomponent synthesis. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubChem. 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid. [Link]

  • PubMed. Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators. [Link]

  • NIST WebBook. 1,2,3,6-Tetrahydropyridine. [Link]

  • Master Organic Chemistry. Hydroboration Oxidation of Alkenes. [Link]

  • YouTube. Syn Dihydroxylation of Alkenes | Osmium Tetroxide or Potassium Permanganate. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Chemistry LibreTexts. 8.5: Hydration of Alkenes - Addition of H₂O by Hydroboration. [Link]

  • Auctores Journals. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]

  • University of York. Asymmetric Dihydroxylation via Ligand-Accelerated Catalysis+. [Link]

  • PubMed Central. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. [Link]

  • Wikipedia. Hydroboration–oxidation reaction. [Link]

  • Hydroboration-Oxidation of Alkenes. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • PubMed. cis-Dihydroxylation of alkenes with oxone catalyzed by iron complexes of a macrocyclic tetraaza ligand and reaction mechanism by ESI-MS spectrometry and DFT calculations. [Link]

  • Globe Chemie. Material Safety Data Sheet for N-Boc-Phe-OH. [Link]

  • YouTube. Targeting NLRP3: DFV890 and Beyond. [Link]

  • ResearchGate. The Chemistry and Pharmacology of Tetrahydropyridines. [Link]

  • YouTube. 9.8b Hydroboration Oxidation. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]

  • PubMed. Enantioselective trans dihydroxylation of nonactivated C-C double bonds of aliphatic heterocycles with Sphingomonas sp. HXN-200. [Link]

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Biological Activities of Substituted Tetrahydropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The 1,2,3,6-tetrahydropyridine (THP) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically defined by the neurotoxicological paradigm of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), recent advancements have repositioned substituted THPs as potent cholinomimetics, anticancer agents, and anti-inflammatory modulators.[1]

This guide analyzes the structure-activity relationships (SAR) of substituted THPs, detailing their transition from neurotoxins to therapeutic candidates.[2][3] It provides validated experimental protocols for assessing their biological activities and visualizes the critical mechanistic pathways governing their pharmacodynamics.

Structural Significance & Pharmacophore Analysis

The 1,2,3,6-tetrahydropyridine ring is a partially hydrogenated pyridine containing one double bond at the C3-C4 position. Its biological versatility stems from its ability to adopt conformations that mimic endogenous neurotransmitters and metabolic intermediates.

Key Structural Features[1][4][5]
  • Lipophilicity: The reduced ring increases lipophilicity compared to pyridine, facilitating Blood-Brain Barrier (BBB) penetration.

  • Metabolic Susceptibility: The allylic amine motif is a substrate for monoamine oxidases (MAO), a double-edged sword that drives both the bioactivation of prodrugs and the generation of neurotoxins.

  • Conformational Flexibility: The semi-rigid ring allows for "induced fit" binding in the active sites of Acetylcholinesterase (AChE) and Muscarinic Acetylcholine Receptors (mAChRs).

Neuropharmacology: The MPTP Paradigm & MAO Interaction

Understanding the biological activity of THPs requires dissecting the mechanism of MPTP. This molecule is not toxic itself but is a pro-toxin bioactivated by MAO-B. This pathway is critical for researchers designing THP-based drugs to avoid neurotoxicity.

Mechanism of Action[6][7]
  • Crossing the BBB: Lipophilic MPTP enters the brain.

  • Bioactivation: In glial cells, MAO-B oxidizes MPTP to the dihydropyridinium ion (MPDP+), which spontaneously oxidizes to the toxic 1-methyl-4-phenylpyridinium ion (MPP+).

  • Uptake: MPP+ is a substrate for the Dopamine Transporter (DAT), concentrating it specifically in dopaminergic neurons.

  • Toxicity: MPP+ accumulates in mitochondria, inhibiting Complex I of the electron transport chain, leading to ATP depletion and cell death.

Visualization: MPTP Metabolic Activation Pathway

MPTP_Pathway MPTP MPTP (Lipophilic Pro-toxin) Glial Glial Cell (Astrocyte) MPTP->Glial Passive Diffusion (BBB Crossing) MPDP MPDP+ (Intermediate) Glial->MPDP MAO-B Oxidation MPP_Ex MPP+ (Extracellular) MPDP->MPP_Ex Spontaneous Oxidation Neuron Dopaminergic Neuron MPP_Ex->Neuron DAT-mediated Uptake Mito Mitochondria (Complex I Inhibition) Neuron->Mito Accumulation

Figure 1: The bioactivation pathway of MPTP demonstrating the critical role of MAO-B and DAT in selective neurotoxicity.

Therapeutic Applications & Bioactivity Data[4][5][6][8][9][10][11][12]

Researchers have successfully modified the THP core to eliminate MAO substrate affinity while retaining therapeutic potency.

Cholinergic Modulation (Alzheimer's Disease)

Substituted THPs, particularly 3-aryl-N-methyl-1,2,5,6-tetrahydropyridines , act as potent AChE inhibitors. Unlike MPTP, these derivatives often possess bulky aryl substituents at the C3 position that sterically hinder MAO-B oxidation while optimizing binding to the AChE peripheral anionic site.

Comparative Potency of 3-Aryl-N-Methyl Derivatives:

Compound CodeSubstituent (Aryl)TargetActivity (IC50 / Inhibition)Mechanism
5a PhenylAChEHigh Potency (Rank 1)Competitive Inhibition
5b 4-MethoxyphenylAChEModerate Potency (Rank 2)Competitive Inhibition
5h 3-ChlorophenylAChELower Potency (Rank 3)Competitive Inhibition
Arecoline (Natural Alkaloid)mAChRAgonistMuscarinic Agonism

Data Source: Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives (PMC).

Anticancer Activity

Recent studies highlight thiazole-linked tetrahydropyridines and N-benzoylamino-THPs as promising cytotoxic agents. The mechanism involves disruption of tubulin polymerization and induction of apoptosis.

Cytotoxicity Profile (Breast Cancer Models):

CompoundStructure DescriptionCell LineIC50 (µM)Reference Drug (IC50)
6d Thiazole-linked (p-F, m-Cl phenyl)MCF-79.94 ± 1.02Doxorubicin (< 5 µM)
6e Thiazole-linked (Cl, NH2 pyridine)MDA-MB-2319.54 ± 0.95Doxorubicin (< 5 µM)
EH2 N-benzoylamino-5-ethyl-THPMCF-7Low µM rangeN/A

Data Source: Design and Synthesis of Novel Thiazole Linked Tetrahydropyridine Analogues (PubMed).

Antimicrobial & Antibiofilm

Substituted THPs disrupt bacterial biofilm formation, a critical factor in antibiotic resistance. Specifically, N-substituted tetrahydropyridines have shown efficacy against S. aureus.

  • Active Agents: Compounds 4k, 4l, 4n.[4]

  • Mechanism: Interference with quorum sensing and early-stage adherence proteins (SarA, CrtM).

  • Efficacy: Compound 4n showed ~75% eradication of S. aureus biofilm at 100 µg/mL.[4]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with self-validating control steps.

Protocol A: In Vitro Acetylcholinesterase (AChE) Inhibition Screening

Based on the modified Ellman’s method.

Objective: Determine the IC50 of a novel THP derivative against AChE.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: Electric eel AChE (500 U/mL stock).

  • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM).

  • Test Compound: Dissolved in DMSO (Final DMSO concentration < 1%).

Step-by-Step Methodology:

  • Blank Preparation (Autohydrolysis Check): In a 96-well plate, add 150 µL buffer, 20 µL DTNB, and 20 µL ATChI. Validation: If absorbance increases significantly over 5 mins without enzyme, reagents are degraded.

  • Enzyme Control (100% Activity): Add 140 µL buffer, 20 µL DTNB, 10 µL AChE, and 10 µL DMSO. Incubate for 10 mins at 25°C.

  • Inhibitor Incubation: Add 140 µL buffer, 20 µL DTNB, 10 µL AChE, and 10 µL Test Compound (varying concentrations). Incubate for 10 mins at 25°C to allow inhibitor-enzyme binding.

  • Reaction Initiation: Add 20 µL ATChI to all wells.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Calculate the slope (ΔAbs/min).

    
    
    
Protocol B: Evaluation of MPTP-like Neurotoxicity (Safety Screen)

Essential for any new THP derivative to rule out Parkinsonian side effects.

Objective: Assess if the new THP is a substrate for MAO-B.

Methodology:

  • System: Incubate test compound (50 µM) with recombinant human MAO-B enzyme and mitochondria-rich fraction.

  • Detection: HPLC-UV/Vis or LC-MS.

  • Endpoint: Monitor the formation of the dihydropyridinium intermediate (absorption max ~345 nm) or the pyridinium species (absorption max ~290 nm).

  • Control: Run parallel assay with MPTP (Positive Control) and Selegiline (MAO-B Inhibitor + MPTP) to validate the assay window.

Visualization of Screening Logic

The following diagram illustrates the logical flow for evaluating a new library of tetrahydropyridines, prioritizing safety (neurotoxicity exclusion) before efficacy.

Screening_Workflow Start Library Synthesis (Substituted THPs) Safety Safety Screen: MAO-B Substrate Assay Start->Safety Tox Discard: Potential Neurotoxin Safety->Tox Conversion to Pyridinium Safe Pass: Non-MAO Substrate Safety->Safe Stable Primary Primary Screen: Target Affinity (AChE / Cancer Cell) Safe->Primary Secondary Secondary Screen: IC50 Determination Primary->Secondary >50% Inhibition Lead Lead Candidate Secondary->Lead Low nM/µM Potency

Figure 2: Strategic screening workflow for THP derivatives, prioritizing the exclusion of MPTP-like neurotoxicity mechanisms.

References

  • Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Source: PubMed Central (PMC). URL:[Link]

  • Design and Synthesis of Novel Thiazole Linked Tetrahydropyridine Analogues as Anticancer Agents. Source: PubMed. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus. Source: PubMed Central (PMC). URL:[Link]

  • Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators. Source: Chemical Research in Toxicology (ACS). URL:[Link]

  • Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents. Source: PubMed Central (PMC). URL:[Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-Boc-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Preamble: Understanding the Utility and Inherent Risks of N-Boc-1,2,3,6-tetrahydropyridine

N-Boc-1,2,3,6-tetrahydropyridine is a pivotal building block in modern synthetic organic chemistry, particularly valued in the pharmaceutical industry for the construction of complex nitrogen-containing heterocycles. Its unique structure, featuring a protected amine and a reactive double bond, makes it a versatile intermediate for introducing the tetrahydropyridine moiety into target molecules, a common scaffold in neuroactive compounds and other therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions, yet can be readily removed under acidic conditions, providing a strategic advantage in multi-step syntheses.[1]

However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety and handling precautions for N-Boc-1,2,3,6-tetrahydropyridine, grounded in established safety protocols and material safety data. Our objective is to empower researchers to utilize this reagent with confidence and, most importantly, with the utmost attention to safety.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

The primary hazards associated with N-Boc-1,2,3,6-tetrahydropyridine and similar Boc-protected amines are skin, eye, and respiratory irritation.[2][3] While comprehensive toxicological data for this specific compound is not extensively published, the Globally Harmonized System (GHS) classifications for analogous compounds provide a strong basis for a cautious approach.

Key Hazard Statements:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

The causality behind these hazards lies in the chemical nature of the compound. The presence of the amine functionality, even when protected, can lead to irritation upon contact with mucous membranes and skin. The potential for aerosolization of the liquid or fine particles of any solid derivatives necessitates careful handling to avoid inhalation.

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC₁₀H₁₇NO₂[4]
Molecular Weight183.25 g/mol [5]
Boiling Point78-84°C at 5 mmHg[4]
Density1.029 g/cm³[4]
Flash Point99.9°C[5]
SolubilityInsoluble in water; Soluble in organic solvents[4]
Storage TemperatureRoom Temperature, in a dry, dark place[4]

The Hierarchy of Controls: A Multi-layered Defense

A robust safety protocol relies on a multi-layered approach to mitigate risks. The hierarchy of controls, from most to least effective, provides a framework for the safe handling of N-Boc-1,2,3,6-tetrahydropyridine.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for N-Boc-1,2,3,6-tetrahydropyridine Elimination Elimination (Not Feasible for Synthesis) Substitution Substitution (Consider less hazardous alternatives if possible) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for managing risks associated with N-Boc-1,2,3,6-tetrahydropyridine.

Standard Operating Procedure: From Receipt to Disposal

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials such as strong acids and oxidizing agents.[6] The storage area should be clearly labeled.

Personal Protective Equipment (PPE)

A critical last line of defense, appropriate PPE must be worn at all times when handling N-Boc-1,2,3,6-tetrahydropyridine.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[7]To prevent skin contact and irritation.[2]
Eye Protection Chemical splash goggles or a face shield.[2]To protect eyes from splashes and aerosols.[2]
Lab Coat A long-sleeved, flame-resistant lab coat.To protect skin and clothing from contamination.
Respiratory Protection Not typically required for small-scale use in a fume hood. For larger quantities or in case of poor ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]To prevent respiratory tract irritation from vapors or aerosols.[2]
Handling and Use
  • Ventilation: All handling of N-Boc-1,2,3,6-tetrahydropyridine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Dispensing: When transferring the liquid, use a calibrated pipette or syringe to ensure accuracy and minimize the risk of spills.

  • Heating: Avoid overheating, as this can lead to decomposition and the release of hazardous vapors, including nitrogen oxides and carbon monoxide.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[2]

Emergency Procedures: Preparedness is Paramount

Spill Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and further contamination.

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill SmallSpill Assess->SmallSpill Minor LargeSpill LargeSpill Assess->LargeSpill Major Cleanup Contain & Clean Up with Absorbent Material SmallSpill->Cleanup ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Caption: Workflow for responding to a spill of N-Boc-1,2,3,6-tetrahydropyridine.

Step-by-Step Spill Cleanup Protocol (for minor spills):

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[10]

  • Don PPE: Put on appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat.[10]

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[11]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10] Seek medical attention if irritation develops or persists.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms persist.[8]

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[12]

Waste Disposal: Responsible Stewardship

All waste containing N-Boc-1,2,3,6-tetrahydropyridine, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.

Protocol for Waste Disposal:

  • Segregation: Do not mix N-Boc-1,2,3,6-tetrahydropyridine waste with other waste streams.

  • Containerization: Collect waste in a clearly labeled, leak-proof container.[13] The label should include "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]

Conclusion: A Culture of Safety

N-Boc-1,2,3,6-tetrahydropyridine is an indispensable reagent in the modern synthetic laboratory. By understanding its properties, recognizing its potential hazards, and rigorously adhering to the safety protocols outlined in this guide, researchers can confidently and safely harness its synthetic utility. A proactive and informed approach to safety is not merely a procedural requirement but a cornerstone of scientific integrity and professional responsibility.

References

  • PubChem. 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment. Retrieved from [Link]

  • National Institutes of Health. (2022). Waste Disposal Guide. Retrieved from [Link]

  • Lane Community College. (2025-03-12). Chemical Spill Response Plan. Retrieved from [Link]

  • GERPAC. (2013-10-03). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Florida International University Environmental Health and Safety. Spill Response Procedures. Retrieved from [Link]

  • Scribd. Application Note - N-Boc Protection. Retrieved from [Link]

  • ResearchGate. (2025-08-06). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • NIST. 1,2,3,6-Tetrahydropyridine. Retrieved from [Link]

  • University of Manitoba. Chemical Spill Response Procedure. Retrieved from [Link]

  • National Institutes of Health. (2020-06-23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • SKAN AG. Personal Protective Equipment (PPE) for Cytostatics. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2025-01-14). Spill Control/Emergency Response. Retrieved from [Link]

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Technical Guide: Solubility Profile & Solvent Selection for N-Boc-1,2,3,6-tetrahydropyridine

[1][2]

Executive Summary

N-Boc-1,2,3,6-tetrahydropyridine (CAS: 85838-94-4) is a pivotal intermediate in the synthesis of piperidine-based pharmaceuticals, serving as a protected scaffold for functionalization at the C3, C4, or C5 positions.[1] Its utility in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and hydroboration sequences depends heavily on precise solvent selection.[1][2]

This guide provides a definitive solubility profile for N-Boc-1,2,3,6-tetrahydropyridine, moving beyond basic "like-dissolves-like" heuristics to operational protocols for reaction optimization, extraction, and purification.[1]

Physicochemical Solubility Profile

Structural Determinants

The solubility of N-Boc-1,2,3,6-tetrahydropyridine is governed by the competition between its lipophilic tert-butyl carbamate (Boc) group and the polarizable tetrahydropyridine ring.[1]

  • Lipophilic Domain: The tert-butyl group and the alkene backbone drive high affinity for non-polar and chlorinated solvents.[1][2]

  • Polar Domain: The carbamate carbonyl and nitrogen lone pair allow for hydrogen bond acceptance, granting solubility in polar aprotic solvents and moderate compatibility with alcohols.

Solvent Compatibility Matrix

The following data consolidates empirical observations from synthetic workflows and physical property databases.

Solvent ClassRepresentative SolventsSolubility StatusOperational Context
Chlorinated Dichloromethane (DCM), ChloroformHigh (Miscible) Standard solvent for dissolution, reactions, and liquid transfer.[1]
Esters Ethyl Acetate (EtOAc)High Primary solvent for extraction workups and silica gel chromatography.[1][2]
Ethers THF, Diethyl Ether, 1,4-DioxaneHigh Preferred for lithiation and boronic ester formation (anhydrous conditions).[1]
Aromatics Toluene, BenzeneHigh Used in high-temperature couplings (e.g., Heck, Suzuki).[1]
Alcohols Methanol, EthanolModerate to High Soluble, but nucleophilic nature may interfere with specific electrophilic steps.
Alkanes Hexanes, HeptaneModerate Often acts as a co-solvent in chromatography; pure compound may oil out at low temps.
Aqueous Water, BrineInsoluble (<0.1 g/L) Critical for phase separation during workup.[1]

Critical Note: While the parent compound is often a liquid or low-melting solid at room temperature, its derivatives (e.g., boronic esters) are frequently solids that may require recrystallization from Hexane/EtOAc mixtures.[1]

Operational Workflows: Solubility in Action

Reaction Media Selection

Choice of solvent is dictated not just by solubility, but by the chemical stability of the Boc group and the intended transformation.

  • Lithiation/Functionalization:

    • Solvent: Anhydrous THF or Et₂O.[2][3]

    • Rationale: High solubility ensures homogenous lithiation at -78°C. THF coordinates Li species, stabilizing the intermediate.[1][2]

  • Palladium-Catalyzed Couplings (Suzuki/Heck):

    • Solvent: 1,4-Dioxane, DMF, or Toluene.[1]

    • Rationale: High boiling points allow for thermal activation.[2] N-Boc-1,2,3,6-tetrahydropyridine remains in solution even when water is added as a co-solvent for base solubility (e.g., Dioxane/H₂O mixtures).[1]

  • Deprotection (Boc Removal):

    • Solvent: DCM (for TFA) or 1,4-Dioxane (for HCl).[1][2]

    • Rationale: The starting material is soluble, but the resulting amine salt often precipitates (in dioxane/ether), driving the reaction to completion and simplifying filtration.

Purification Strategies

The compound's solubility differential between organic and aqueous phases is the basis for its isolation.[2]

Protocol: Liquid-Liquid Extraction (Self-Validating)

Objective: Isolate N-Boc-1,2,3,6-tetrahydropyridine from a crude aqueous reaction mixture.

  • Phase Creation: Add Ethyl Acetate (EtOAc) or DCM to the reaction mixture.[2] Volume ratio should be 1:1 relative to the aqueous phase.[2]

  • Validation Check: Observe the interface. The organic layer (containing the product) will be on top for EtOAc/Water and on the bottom for DCM/Water.[2]

    • Troubleshooting: If an emulsion forms, add brine (saturated NaCl).[2] The high ionic strength forces the organic compound out of the aqueous phase (Salting Out).[2]

  • Partitioning: Shake vigorously and vent. The lipophilic N-Boc compound partitions >99% into the organic layer due to its hydrophobicity.[1][2]

  • Drying: Separate the organic layer and dry over anhydrous Na₂SO₄. The drying agent should flow freely (like snow); if it clumps, water is still present (solubility failure).[2]

Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the process stage.

SolubilityWorkflowStartTarget: N-Boc-1,2,3,6-tetrahydropyridineProcessSelect Process StageStart->ProcessReactionReaction MediumProcess->ReactionSynthesisWorkupPurification / WorkupProcess->WorkupIsolationLithiationLithiation (-78°C)Solvent: THF/Et2OReaction->LithiationLow Temp StabilityCouplingPd-Coupling (Heat)Solvent: Dioxane/TolueneReaction->CouplingHigh Boiling PointExtractionExtractionSolvent: DCM or EtOAcWorkup->ExtractionImmiscibility with WaterChromatographyColumn ChromatographyEluent: Hexane/EtOAcWorkup->ChromatographyPolarity AdjustmentExtraction->StartRecovered Pure Material

Figure 1: Solubility-driven workflow for solvent selection during synthesis and isolation.

Troubleshooting & Stability

  • Acid Sensitivity: While soluble in acidic media, the N-Boc group is acid-labile.[1][2] Avoid prolonged exposure to acidic solvents (e.g., acetic acid, unbuffered HCl) unless deprotection is intended.[2]

  • Oiling Out: In pure alkanes (Hexanes), the compound may separate as an oil rather than a crystal, particularly if impurities are present. Adding a small amount of DCM or EtOAc helps maintain a single phase during loading for chromatography.[2]

References

  • ChemicalBook. (2025).[2] N-BOC-1,2,3,6-TETRAHYDROPYRIDINE Properties and Solubility Profile. Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][2] N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Product Specification and Applications. Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 11052578: tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate. Retrieved from [1][2]

  • TCI Chemicals. (2025).[2] 1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Product Data. Retrieved from [1][2]

  • BenchChem. (2025).[2][4] The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. Retrieved from [1][2]

Methodological & Application

Application Note: Precision Synthesis of Tetrahydropyridine-Based MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging N-Boc-1,2,3,6-tetrahydropyridine Scaffolds for Divergent Drug Discovery

Executive Summary & Strategic Rationale

The 1,2,3,6-tetrahydropyridine (THP) scaffold is a "privileged structure" in neuropharmacology, most notoriously known as the core of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). While MPTP is a neurotoxin converted by Monoamine Oxidase B (MAO-B) into the parkinsonian toxin MPP+, structural analogs of this scaffold—specifically those modified at the N1 and C4 positions—can function as potent, selective, and reversible MAO-B inhibitors rather than substrates.

This guide details the use of N-Boc-1,2,3,6-tetrahydropyridine as a safe, versatile intermediate. Unlike direct manipulation of the free amine, the N-Boc protection strategy allows for:

  • Divergent C4-Functionalization: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to install diverse aryl/heteroaryl systems without interference from the secondary amine.

  • Safety Control: Preventing the premature formation of lipophilic, blood-brain-barrier permeable toxins during intermediate steps.

  • Pharmacophore Tuning: Late-stage N-alkylation to install "warheads" (e.g., propargyl groups) that switch the mechanism from substrate turnover to suicide inhibition.

Critical Safety Advisory: The MPTP Hazard

WARNING: Researchers must exercise extreme caution when synthesizing 1,2,3,6-tetrahydropyridines.

  • Toxicity: The N-methyl derivative (MPTP) causes irreversible Parkinsonism via MAO-B dependent bioactivation.[1]

  • Mitigation: This protocol utilizes the N-Boc protected intermediate, which is metabolically inert regarding MAO-B oxidation.

  • Constraint: Do not synthesize N-methyl-4-phenyl analogs unless specifically authorized for neurotoxicity modeling. For MAO inhibition, bulky N-substituents or N-propargyl groups are preferred to prevent conversion to pyridinium species.

Strategic Synthesis Workflow

The synthesis relies on a "Protect-Couple-Deprotect-Functionalize" strategy. The core intermediate is N-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine (Enol Triflate) or the corresponding Boronate Ester .

Visualizing the Pathway

The following diagram illustrates the divergent synthesis pathway, highlighting the critical decision point between creating a substrate (toxin) and an inhibitor.

SynthesisPath Start N-Boc-4-piperidone Triflate Enol Triflate Intermediate Start->Triflate Tf2O, Base Suzuki Suzuki Coupling (Ar-B(OH)2) Triflate->Suzuki Pd(0) BocTHP N-Boc-4-Aryl-THP Suzuki->BocTHP Deprotect Deprotection (TFA or HCl) BocTHP->Deprotect FreeAmine 4-Aryl-THP (Free Amine) Deprotect->FreeAmine N_Alk_1 N-Methylation FreeAmine->N_Alk_1 N_Alk_2 N-Propargylation (Inhibitor Design) FreeAmine->N_Alk_2 Product_Toxin MPTP Analog (Potential Substrate/Toxin) N_Alk_1->Product_Toxin Risk Product_Inhibitor MAO-B Inhibitor (Mechanism-Based) N_Alk_2->Product_Inhibitor Target

Caption: Divergent synthesis of MAO-B modulators. The N-Boc strategy allows safe installation of the C4-aryl group before defining the N-substituent.

Detailed Experimental Protocols
Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

This step installs the aryl group into the tetrahydropyridine ring. We utilize the N-Boc-enol triflate as the electrophile.

Reagents:

  • N-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(PPh3)4 (0.05 equiv) or Pd(dppf)Cl2 (0.05 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes to remove dissolved oxygen (critical for Pd(0) stability).

  • Assembly: Add the N-Boc-enol triflate, Aryl Boronic Acid, and K2CO3.

  • Catalyst Addition: Add the Palladium catalyst under a positive stream of Argon. Seal the vial immediately.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS. The starting triflate should disappear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Checkpoint: The product is the N-Boc-4-aryl-1,2,3,6-tetrahydropyridine .

Protocol B: Biological Evaluation (MAO-B Inhibition Assay)

Once the final inhibitor is synthesized (after deprotection and N-functionalization), its potency must be validated. The Kynuramine Fluorometric Assay is the industry standard.

Mechanism: MAO-B oxidizes non-fluorescent Kynuramine to 4-hydroxyquinoline (fluorescent). Inhibitors reduce the rate of fluorescence generation.

Materials:

  • Recombinant Human MAO-B (Sigma or Corning Supersomes)

  • Substrate: Kynuramine hydrobromide

  • Positive Control: Selegiline (Deprenyl)

  • Buffer: 100 mM Potassium Phosphate, pH 7.4

Step-by-Step Assay:

  • Inhibitor Preparation: Dissolve test compounds in DMSO (10 mM stock). Prepare serial dilutions (e.g., 0.1 nM to 10 µM) in Phosphate Buffer (keep DMSO < 1% final).

  • Pre-Incubation:

    • Add 50 µL of MAO-B enzyme solution (approx.[3] 0.015 mg/mL protein) to 96-well black plates.

    • Add 20 µL of Test Inhibitor dilution.

    • Incubate at 37°C for 10 minutes . This allows the inhibitor to bind (crucial for mechanism-based inhibitors like propargylamines).

  • Reaction Initiation: Add 30 µL of Kynuramine substrate (Final concentration = 2x Km, typically 50 µM).

  • Measurement: Immediately read fluorescence in kinetic mode for 20–30 minutes.

    • Excitation: 310 nm

    • Emission: 400 nm

  • Data Analysis: Calculate the slope (RFU/min) for the linear portion. Determine IC50 by plotting Slope vs. Log[Inhibitor].

Mechanistic Insight: Substrate vs. Inhibitor[4][5][6]

Understanding why we synthesize specific derivatives is vital. The diagram below details the interaction within the MAO-B active site.[4]

MAOMechanism Enzyme MAO-B Active Site (FAD Cofactor) Complex_I E-I Complex Enzyme->Complex_I + Inhibitor Complex_S E-S Complex Enzyme->Complex_S + Substrate Inhibitor N-Propargyl-THP (Inhibitor) Substrate N-Methyl-THP (MPTP Analog) Reaction_I Covalent Adduct (Flavin N5) Complex_I->Reaction_I Mechanism-Based Reaction_S SET / Oxidation Complex_S->Reaction_S Fast Turnover Toxin MPP+ Analog (Mitochondrial Toxin) Reaction_S->Toxin Release DeadEnzyme Irreversible Inhibition Reaction_I->DeadEnzyme FAD Modified

Caption: Divergent fate of THP derivatives. N-Methyl analogs often undergo oxidation to toxins, while N-Propargyl analogs trap the FAD cofactor.

Data Presentation Standards

When reporting results for these compounds, use the following table structure to ensure comparability across studies.

Table 1: Structure-Activity Relationship (SAR) of 4-Aryl-1,2,3,6-tetrahydropyridines

Compound IDR1 (N-Subst.)R2 (C4-Aryl)MAO-B IC50 (µM)MAO-A IC50 (µM)Selectivity Index (A/B)Type
Ref (Selegiline) Propargyl-0.02>10>500Irreversible
THP-01 MethylPhenylN/A (Substrate)N/A-TOXIC
THP-02 PropargylPhenyl0.04512.5277Inhibitor
THP-03 Propargyl3-Cl-Phenyl0.0128.0666Inhibitor
THP-04 Benzyl4-F-Phenyl1.205.54.5Reversible
References
  • Castagnoli, N., Jr., et al. (1992).[5][6] Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors. Journal of Medicinal Chemistry.

  • Petzer, J. P., et al. (2008).[7] Structure–activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & Medicinal Chemistry.

  • Comins, D. L., et al. (2005). Preparation and Suzuki-Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Journal of Organic Chemistry.

  • Sigma-Aldrich. Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) Technical Bulletin.

  • Kalgutkar, A. S., et al. (1995). Interactions of nitrogen-containing xenobiotics with monoamine oxidase. Chemical Research in Toxicology.

Sources

N-Boc-1,2,3,6-tetrahydropyridine as an intermediate for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Boc-1,2,3,6-tetrahydropyridine (CAS: 80965-30-6) serves as a critical scaffold in the synthesis of piperidine-based alkaloids and active pharmaceutical ingredients (APIs). Its structural duality—possessing both a reactive alkene and a protected amine—allows for orthogonal functionalization strategies. This guide details the technical protocols for leveraging this intermediate in the synthesis of serotonin reuptake inhibitors (e.g., Paroxetine) and provides validated methodologies for epoxidation and palladium-catalyzed arylation.

Introduction: The Tetrahydropyridine Scaffold

The 1,2,3,6-tetrahydropyridine ring is a pharmacophore embedded in numerous bioactive molecules. The tert-butoxycarbonyl (Boc) protected variant is preferred in early-stage drug discovery due to its stability against nucleophilic attack and its ability to direct stereoselectivity during olefin functionalization.

Key Chemical Advantages:

  • Orthogonal Reactivity: The C=C double bond is electronically distinct from the carbamate, allowing selective oxidation, reduction, or coupling without affecting the nitrogen protecting group.

  • Conformational Bias: The Boc group enforces a specific ring pucker, often enhancing diastereoselectivity in epoxidation and hydroboration reactions.

  • Safety Profile: Unlike the free amine, the N-Boc derivative is non-volatile and easier to handle as a solid or viscous oil.

Reactivity Profile & Visual Guide

The following diagram illustrates the primary divergent synthetic pathways accessible from N-Boc-1,2,3,6-tetrahydropyridine.

ReactivityProfile Start N-Boc-1,2,3,6- tetrahydropyridine Epoxide Epoxide Scaffold (7-oxa-3-azabicyclo[4.1.0]heptane) Start->Epoxide m-CPBA, DCM (Epoxidation) Aryl 4-Aryl Piperidines (e.g., Paroxetine precursors) Start->Aryl Ar-X, Pd(OAc)2 (Heck Reaction) Diol 3,4-Dihydroxypiperidines Start->Diol OsO4, NMO (Dihydroxylation) Deprot Free Amine Salts (TFA/HCl salts) Start->Deprot TFA or HCl (N-Deprotection)

Figure 1: Divergent synthetic pathways from the N-Boc-1,2,3,6-tetrahydropyridine core.[1] Green arrows indicate functionalization of the alkene; yellow indicates C-C bond formation; red indicates deprotection.

Detailed Experimental Protocols

Protocol A: Regioselective Epoxidation

Target: tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Application: Precursor for ring-opening nucleophilic attacks (e.g., azide, amines) to generate 3,4-disubstituted piperidines.

Reagents:

  • N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA), 70-75% (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aq. Na2SO3 and NaHCO3

Procedure:

  • Preparation: Dissolve N-Boc-1,2,3,6-tetrahydropyridine (10 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C using an ice bath.

  • Addition: Slowly add m-CPBA (15 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C during addition to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 16 hours. Monitor by TLC (System: Hexane/EtOAc 4:1); the starting material (Rf ~0.[2]6) should disappear, and a more polar spot (Rf ~0.3) should appear.[3]

  • Workup (Critical Step):

    • Quench excess peroxide by adding saturated aq. Na2SO3 (30 mL) and stirring vigorously for 20 minutes. Test the aqueous layer with starch-iodide paper to ensure no peroxide remains (paper should remain white).

    • Wash the organic layer with saturated aq. NaHCO3 (3 x 30 mL) to remove m-chlorobenzoic acid byproduct. CO2 evolution will occur; vent frequently.

    • Wash with brine (30 mL), dry over anhydrous Na2SO4, and filter.

  • Purification: Concentrate under reduced pressure. The crude oil is often sufficiently pure (>90%) for downstream use. If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Expected Yield: 90-95% as a colorless viscous oil or low-melting solid.

Protocol B: Palladium-Catalyzed Heck Arylation

Target: 4-Aryl-N-Boc-1,2,3,6-tetrahydropyridine derivatives Application: Synthesis of Paroxetine and phenyl-piperidine pharmacophores.

Reagents:

  • N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv)

  • Aryl iodide (e.g., 4-iodofluorobenzene) (1.2 equiv)

  • Pd(OAc)2 (5 mol%)[4]

  • Triphenylphosphine (PPh3) (10 mol%) or Tri-o-tolylphosphine (for sterically demanding substrates)

  • Triethylamine (Et3N) (2.5 equiv)

  • Acetonitrile (MeCN) or DMF

Procedure:

  • Catalyst Formation: In a dry pressure vial or Schlenk flask, combine Pd(OAc)2 and PPh3 in MeCN. Stir under Nitrogen for 15 minutes until the solution turns yellow/orange (formation of active Pd(0) species).

  • Substrate Addition: Add the Aryl iodide, N-Boc-1,2,3,6-tetrahydropyridine, and Et3N.

  • Reaction: Seal the vessel and heat to 80°C for 12-24 hours.

    • Mechanistic Insight: The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by syn-insertion into the double bond. Beta-hydride elimination restores the double bond, typically yielding the 4-aryl product due to electronic stabilization by the carbamate.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc gradient).

Self-Validation Check: 1H NMR should show the disappearance of the alkene protons of the starting material (approx 5.7 ppm) and the appearance of a single alkene proton in the product (approx 6.0-6.2 ppm) if 4-substitution occurred.

Case Study: Paroxetine Synthesis Workflow

The following flowchart demonstrates the industrial relevance of this intermediate in the synthesis of Paroxetine (Paxil), highlighting the stereochemical inversion strategy.

ParoxetineSynthesis Step1 N-Boc-1,2,3,6-tetrahydropyridine Step2 Heck Coupling (4-Fluorophenyl iodide) Step1->Step2 Pd(OAc)2, PPh3 Step3 Reduction & Desymmetrization (Formation of chiral piperidine) Step2->Step3 H2, Chiral Catalyst or Chemical Resolution Step4 Sesamol Coupling (Ether formation) Step3->Step4 Mesylation, then Sesamol/NaH Step5 N-Boc Deprotection (Paroxetine HCl) Step4->Step5 HCl/IPA caption Figure 2: Simplified synthetic route to Paroxetine utilizing the N-Boc intermediate.

[6]

Safety & Handling Data

ParameterSpecification / HazardHandling Precaution
Physical State Low-melting solid or viscous liquidStore at 2-8°C. Hygroscopic.
Flash Point >110°C (Predicted)Combustible. Keep away from open flames.
Reactivity Acid-labile (Boc group)Avoid strong acids unless deprotection is intended.
Toxicity Irritant (Skin/Eye/Respiratory)Wear nitrile gloves and safety glasses. Use in fume hood.
Incompatibility Strong OxidizersSegregate from nitric acid and peroxides (unless in controlled reaction).

References

  • General Reactivity & Epoxidation

    • ChemicalBook. "7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid, 1,1-dimethylethyl ester Synthesis."
  • Paroxetine Synthesis Applications

    • Santos, J. et al. "Recent Advances in the Synthesis of the Antidepressant Paroxetine." Current Medicinal Chemistry, 2021.
  • Heck Reaction Protocols

    • Beilstein Journal of Organic Chemistry. "Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions."
  • Commercial Availability & Specs

    • Sigma-Aldrich. "N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester." (Related derivative demonstrating scaffold utility).

  • C-H Functionalization Context

    • National Institutes of Health (NIH). "Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)

Sources

Troubleshooting & Optimization

Stability issues of N-Boc-1,2,3,6-tetrahydropyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Handling, Stability, and Deprotection in Acidic Media

Executive Summary & Safety Advisory

Status: CRITICAL ATTENTION REQUIRED

The stability of N-Boc-1,2,3,6-tetrahydropyridine under acidic conditions is a duality: the molecule is designed to be acid-labile (for Boc removal), but the resulting tetrahydropyridine core is kinetically unstable as a free base and prone to isomerization under forcing acidic conditions.

Safety Warning (MPTP Analog Risk): While N-Boc-1,2,3,6-tetrahydropyridine itself is a building block, its deprotected derivatives (specifically N-methylated analogs like MPTP) can be potent neurotoxins that induce permanent Parkinsonian symptoms. Always handle the deprotected salt as if it were a potential neurotoxin. Use full PPE and work exclusively in a fume hood.

The Acid Sensitivity Matrix (Troubleshooting)

The following matrix addresses the most common failure modes reported by users during the acidic treatment of this scaffold.

SymptomProbable CauseMechanism of FailureCorrective Action
Reaction turns black/tarry Oxidative Polymerization The free base (generated during workup or by insufficient acid) oxidizes to pyridinium species or polymerizes via the enamine pathway.Do not neutralize to pH > 7. Isolate as the HCl or TFA salt directly. Avoid air exposure.[1]
Low Yield / Ketone formation Acid-Catalyzed Isomerization Prolonged exposure to strong acid causes the double bond to migrate from the 4,5-position (isolated) to the 3,4-position (enamine), which hydrolyzes.Limit reaction time. Use 4M HCl/Dioxane at 0°C and stop immediately upon consumption of starting material.
"Missing" Product in NMR Volatility The free base of 1,2,3,6-tetrahydropyridine is volatile and can be lost on the rotovap if not protonated.Keep acidic. Ensure the product remains a salt (HCl/TFA) during concentration.
Incomplete Deprotection Steric/Electronic Drag Dilute acid (e.g., 10% TFA) is insufficient to overcome the carbamate stability without heating (which risks isomerization).Increase Acidity, Decrease Temp. Use neat TFA or 4M HCl/Dioxane at 0°C.

Mechanistic Insight: The "Danger Zone"

To successfully handle this molecule, you must understand the competition between Deprotection (Good) and Isomerization/Oxidation (Bad).

The Isomerization Trap

The 1,2,3,6-isomer (isolated double bond) is the kinetic product. Under thermodynamic control (strong acid + heat + time), the double bond migrates to form the 1,2,3,4-isomer (enamine). Enamines are unstable in aqueous acid and hydrolyze to ketones, destroying your ring system.

The Oxidation Trap

The deprotected secondary amine is prone to oxidation by air (Wacker-type or radical mechanisms) to form the fully aromatic pyridine, especially if the pH is raised to generate the free base.

Diagram 1: Degradation Pathways vs. Stable Isolation

G Start N-Boc-1,2,3,6-THP (Stable Precursor) Acid Acid Treatment (TFA or HCl) Start->Acid Salt 1,2,3,6-THP Salt (Kinetic Product) STABLE STORAGE FORM Acid->Salt 0°C, Anhydrous Isomer 1,2,3,4-THP (Enamine Isomer) Acid->Isomer Heat or Prolonged Time FreeBase Free Base (pH > 8) Salt->FreeBase NaOH/NaHCO3 Hydrolysis Ring Opening / Ketone Formation Isomer->Hydrolysis Aqueous Workup Oxidation Pyridine / Polymer (Black Tar) FreeBase->Oxidation Air/Time

Figure 1: The stability landscape of 1,2,3,6-tetrahydropyridine.[2][3] The green path represents the only safe isolation strategy.

Validated Experimental Protocols

These protocols are designed to minimize the "Danger Zone" risks identified above.

Protocol A: The Precipitation Method (Recommended)

Best for: Long-term storage, high stability, avoiding aqueous workup.

  • Preparation: Dissolve N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv) in dry Dichloromethane (DCM) (5 mL/mmol).

  • Acid Addition: Cool to 0°C . Add 4M HCl in Dioxane (5-10 equiv) dropwise.

    • Why? Dioxane/HCl is anhydrous, preventing the hydrolysis of any transient enamine species.

  • Reaction: Stir at 0°C to RT. Monitor by TLC (stain with KMnO4 or Iodine; UV is weak).

    • Checkpoint: Reaction is usually complete in 1–2 hours. Do not stir overnight.

  • Isolation:

    • The product often precipitates as the hydrochloride salt.

    • Add Diethyl Ether (Et2O) (10 mL/mmol) to force full precipitation.

    • Filter the solid under nitrogen (or Argon).

    • Wash with cold Et2O.

  • Storage: Store the white solid at -20°C under Argon.

Protocol B: The TFA Method (Standard)

Best for: Immediate use in the next step.

  • Preparation: Dissolve substrate in DCM at 0°C .

  • Acid Addition: Add Trifluoroacetic Acid (TFA) (Ratio 1:4 TFA:DCM).

  • Quenching (CRITICAL):

    • DO NOT wash with saturated NaHCO3 to neutralize. This generates the unstable free base.

    • Instead, concentrate the reaction mixture on a rotary evaporator (bath < 30°C).

    • Azeotrope: Add Toluene (3x) and re-evaporate to remove residual TFA.

  • Result: You obtain the TFA salt as an oil or gum. Use immediately.

Frequently Asked Questions (FAQs)

Q: Can I store the deprotected free base? A: No. The free base oxidizes rapidly in air to pyridine derivatives and polymerizes. Always store it as the HCl or TFA salt. If you must free-base it for a coupling reaction, generate it in situ using a tertiary amine (e.g., DIPEA, TEA) in the next reaction vessel.

Q: Why did my product disappear after leaving it in HCl/MeOH overnight? A: Methanol is nucleophilic. In the presence of strong acid and time, you may have engaged in nucleophilic addition across the double bond (solvolysis) or acid-catalyzed isomerization followed by decomposition. Always use a non-nucleophilic solvent (DCM, Dioxane) for the deprotection step.

Q: Is the Boc-protected starting material sensitive to moisture? A: The N-Boc-1,2,3,6-tetrahydropyridine itself is relatively stable to moisture and air. The instability begins the moment the Boc group is removed. However, for best purity, store the starting material at 2-8°C in a desiccator.

Workflow Visualization

Diagram 2: Recommended Deprotection Workflow

Workflow Start Start: N-Boc-THP (Dissolve in DCM) Step1 Add 4M HCl/Dioxane (Temp: 0°C) Start->Step1 Check TLC Check (1-2 Hours) Step1->Check Precip Add Et2O to Precipitate Check->Precip Complete Filter Filter & Wash (Et2O) Isolate HCl Salt Precip->Filter Store Store at -20°C (Stable for months) Filter->Store

Figure 2: Step-by-step workflow for the isolation of the stable hydrochloride salt.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocols for Boc removal and stability of amine salts).

  • Ziering, A., et al. (1947).[4][5] "Piperidine Derivatives.[4][6] Part III. 4-Arylpiperidines." The Journal of Organic Chemistry, 12(6), 894-903. (Foundational work on tetrahydropyridine synthesis and stability).

    • [Source: J. Org.[4] Chem.]([Link])

  • Schmidle, C. J., & Mansfield, R. C. (1956).[5] "The aminomethylation of olefins. IV. The formation of 1-alkyl-4-aryl-1,2,3,6-tetrahydropyridines."[4] Journal of the American Chemical Society, 78(2), 425-428. (Discussion of the kinetic vs. thermodynamic stability of the double bond).

  • Przedborski, S., et al. (2000).[4] "The parkinsonian toxin MPTP: action and mechanism." Restorative Neurology and Neuroscience, 16(2), 135-142.[4] (Safety and biological context of 1,2,3,6-tetrahydropyridine analogs).

Sources

Preventing byproduct formation in Suzuki coupling of tetrahydropyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Coupling Tetrahydropyridines

The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds, yet its application to nitrogen-containing heterocycles like tetrahydropyridines presents a unique set of challenges. The inherent reactivity of the tetrahydropyridine moiety, specifically the secondary amine and the endocyclic double bond, can lead to a variety of undesired side reactions. This guide will dissect the most common byproducts, explain their formation, and provide actionable strategies for their prevention.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of homocoupling of my boronic acid reagent. What's causing this and how can I stop it?

A1: Understanding the Cause: Homocoupling of boronic acids to form a biaryl byproduct (Ar-Ar) is a common issue in Suzuki couplings and is often promoted by the presence of molecular oxygen.[1][2] Oxygen can facilitate an oxidative coupling of the boronic acid, independent of the main catalytic cycle. Another potential cause is a high concentration of the boronic acid, which can favor this side reaction.[3]

Troubleshooting Strategies:

  • Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of dissolved oxygen from your reaction mixture and solvent.[1][4]

    • Protocol: Sparge your solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to use. Assemble your reaction under a positive pressure of the inert gas.

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the homocoupling pathway.[3]

  • Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source, such as Pd₂(dba)₃, can sometimes be advantageous over Pd(II) salts (e.g., Pd(OAc)₂), as it doesn't require an in-situ reduction step that can be influenced by oxygen.

  • Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help to maintain the palladium in its active Pd(0) state and suppress side reactions involving Pd(II) species.[5]

Q2: My main byproduct is the protonated version of my boronic acid (protodeboronation). Why is this happening and what are the best ways to prevent it?

A2: Understanding the Cause: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, consuming your valuable boronic acid.[6] This side reaction is highly sensitive to the reaction conditions, particularly the choice of base and the presence of water.[7][8] Both base-catalyzed and palladium-catalyzed pathways exist. Notably, bulky phosphine ligands, while often beneficial for the cross-coupling itself, can paradoxically accelerate palladium-catalyzed protodeboronation.[7][8]

Troubleshooting Strategies:

  • Choice of Base: The strength and type of base are critical.

    • Recommendation: Switch to a weaker, anhydrous base. Anhydrous potassium phosphate (K₃PO₄) is often an excellent choice to minimize protodeboronation, as it is less harsh than aqueous carbonate or hydroxide bases.[9]

  • Use of Boronic Esters: Boronic acid pinacol esters (BPin) are generally more stable towards protodeboronation than their corresponding boronic acids.[10] The use of N-Boc-tetrahydropyridine-4-boronic acid pinacol ester is a common and effective strategy.

  • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce the rate of protodeboronation. This involves using dry solvents and an anhydrous base.

  • Ligand Selection: While bulky ligands are often necessary, consider screening different options. Sometimes a slightly less bulky ligand can provide a better balance between promoting the desired coupling and minimizing protodeboronation.

Q3: I'm seeing a significant amount of dehalogenated starting material. What is the mechanism and how can I suppress it?

A3: Understanding the Cause: Dehalogenation is the reduction of the aryl halide to the corresponding arene (Ar-H). This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can form from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[7] N-heterocyclic halides, such as those derived from tetrahydropyridines, can be particularly susceptible to this side reaction.[7]

Troubleshooting Strategies:

  • Protect the Nitrogen: For tetrahydropyridines, the presence of the N-H bond can contribute to dehalogenation. Protecting the nitrogen with a suitable group, such as a tert-butoxycarbonyl (Boc) group, is a highly effective strategy to prevent this and other side reactions.[11] The Boc group can be easily removed later under acidic conditions.

  • Choice of Base and Solvent: Avoid strong, basic conditions and protic solvents if dehalogenation is a major issue. Using a weaker base like K₂CO₃ or K₃PO₄ in an aprotic solvent such as dioxane or toluene is recommended.[5][9]

  • Ligand Choice: Electron-rich and bulky ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), can often promote the desired oxidative addition and reductive elimination steps over the dehalogenation pathway.[9]

Q4: My reaction is sluggish, and I suspect the tetrahydropyridine nitrogen is interfering with the catalyst. Could this be N-arylation, and how do I prevent it?

A4: Understanding the Cause: While direct N-arylation of the tetrahydropyridine by the aryl halide (a Buchwald-Hartwig type side reaction) is a plausible concern given the presence of a secondary amine, a more common issue is the coordination of the Lewis basic nitrogen to the palladium catalyst. This coordination can inhibit the catalyst's activity, leading to a sluggish or stalled reaction. N-arylation itself is more likely to compete when no N-protecting group is used.

Troubleshooting Strategies:

  • N-Protection is Key: As with dehalogenation, protecting the tetrahydropyridine nitrogen is the most effective solution. An N-Boc group is standard and generally stable under Suzuki conditions. This prevents both catalyst inhibition by the lone pair and the possibility of N-arylation.

  • Choice of Pre-catalyst and Ligand: Certain pre-catalysts and ligands are designed to be more resistant to inhibition. For example, using a well-defined pre-catalyst like XPhos Pd G3 can sometimes improve results with nitrogen-containing substrates.

Q5: Is there a risk of the double bond in my tetrahydropyridine isomerizing under the reaction conditions?

A5: Understanding the Cause: Palladium catalysts, particularly those that can form palladium-hydride species, are known to catalyze the isomerization of olefins.[2][12][13] While many successful Suzuki couplings on tetrahydropyridines are reported without issue, the potential for isomerization of the endocyclic double bond exists, especially under harsh conditions (high temperatures, long reaction times).

Troubleshooting Strategies:

  • Milder Reaction Conditions: If you suspect double bond isomerization, try running the reaction at a lower temperature. Often, modern catalyst systems are active enough to not require high heat.

  • Shorter Reaction Times: Monitor your reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to the catalytic system.

  • Ligand and Base Selection: The choice of ligand and base can influence the concentration of Pd-H species. Using anhydrous conditions and a non-hydridic base like K₃PO₄ may help minimize this side reaction.

Data & Protocols

Table 1: Troubleshooting Guide Summary
Problem Primary Cause(s) Recommended Solutions
Homocoupling Presence of O₂; High [Boronic Acid]Rigorous degassing; Slow addition of boronic acid[3]
Protodeboronation Strong aqueous base; Bulky ligandsUse K₃PO₄; Use boronic esters; Anhydrous conditions[7][8][9]
Dehalogenation Pd-H formation; Unprotected N-HProtect the nitrogen (e.g., Boc); Use weaker, non-protic base/solvent[7][11]
Catalyst Inhibition N-coordination to PdProtect the nitrogen (e.g., Boc)
Double Bond Isomerization Pd-H formation; High temp.Lower reaction temperature; Shorter reaction time[2][12][13]
Experimental Protocol: Suzuki Coupling of N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.05 equiv)

  • K₃PO₄ (3.0 equiv, finely ground and dried)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester, K₃PO₄, and SPhos.

  • Evacuate and backfill the flask with Argon three times.

  • Add Pd₂(dba)₃ to the flask under a positive pressure of Argon.

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling Argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle and Common Byproduct Pathways

Suzuki_Byproducts cluster_cycle Desired Catalytic Cycle cluster_byproducts Byproduct Pathways Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Dehalogenation Dehalogenation Ar-Pd(II)-X(L2)->Dehalogenation [H-] Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product Homocoupling Homocoupling Protodeboronation Protodeboronation R-B(OR)2 R-B(OR)2 R-B(OR)2->Homocoupling O2 R-B(OR)2->Protodeboronation H+ Ar-X Ar-X

Caption: The Suzuki cycle and key byproduct pathways.

Diagram 2: Logic Tree for Troubleshooting Poor Yield

Troubleshooting_Logic cluster_analysis Analyze Crude Reaction Mixture (LCMS, NMR) cluster_sm Troubleshooting Starting Material Issues cluster_bp Troubleshooting Byproduct Formation start Low Yield in Suzuki Coupling of Tetrahydropyridine sm_present Significant Starting Material Remaining? start->sm_present byproducts Significant Byproducts Present? start->byproducts inhibition Catalyst Inhibition (N-coordination) sm_present->inhibition Yes deactivation Catalyst Deactivation sm_present->deactivation Yes identify_bp Identify Byproduct(s) byproducts->identify_bp Yes protect_n Protect Nitrogen (Boc) inhibition->protect_n Solution screen_ligands Screen Ligands/Catalyst deactivation->screen_ligands Solution homo Homocoupling identify_bp->homo proto Protodeboronation identify_bp->proto dehalo Dehalogenation identify_bp->dehalo degas Degas Thoroughly homo->degas Solution change_base Use K3PO4 / BPin Ester proto->change_base Solution protect_n2 Protect Nitrogen (Boc) dehalo->protect_n2 Solution

Caption: A logical approach to diagnosing Suzuki coupling issues.

References

  • Vertex AI Search. How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction with an heteroaryl chloride and XPhos Pd G3? - Chemist Ai.
  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024).
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Benchchem. Strategies to minimize homocoupling in Suzuki reactions.
  • Benchchem. how to avoid dehalogenation side reactions in Suzuki coupling.
  • ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation.
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023).
  • Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Benchchem. Technical Support Center: Managing Protodeborylation in Suzuki Reactions.
  • PubMed. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. (2005).
  • PMC. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | Request PDF. (2025).
  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. (2018).
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024).
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. (2025).
  • YouTube. Suzuki cross-coupling reaction. (2020).
  • PubMed. Palladium-catalyzed Isomerization and Hydroformylation of Olefins. (2009).
  • PMC. (NHC)Pd(II) hydride-catalyzed dehydroaromatization by olefin chain-walking isomerization and transfer-dehydrogenation. (2022).
  • Palladium(II)-catalyzed isomerization of olefins with tributyltin hydride. (2007).

Sources

Technical Support Center: Challenges in the Regioselective Functionalization of Tetrahydropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the regioselective functionalization of tetrahydropyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Tetrahydropyridines are crucial scaffolds in many natural products and pharmaceuticals, but their selective functionalization presents significant challenges.[1][2][3] This resource aims to equip you with the knowledge to overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the regioselective functionalization of tetrahydropyridines, offering potential causes and actionable solutions.

Issue 1: Poor Regioselectivity in C-H Functionalization Reactions

Question: My C-H functionalization of a tetrahydropyridine is yielding a mixture of regioisomers. How can I improve the selectivity for a specific position?

Answer: Achieving high regioselectivity in C-H functionalization of tetrahydropyridines is a common challenge due to the presence of multiple, electronically similar C-H bonds.[4][5] The outcome is highly dependent on the directing group, catalyst, and reaction conditions.

Potential Causes & Solutions:

  • Ineffective Directing Group: The choice of a directing group is paramount for controlling regioselectivity.[6][7] These groups coordinate to the metal catalyst and position it over a specific C-H bond.[6]

    • Solution: If you are not using a directing group, consider installing one. For functionalization at a position ortho to a substituent, a wide variety of directing groups are available.[6][7] For meta or para functionalization, specialized directing groups and templates are often required.[6][8] Weinreb amides, for example, have been successfully used as directing groups in Ru(II)-catalyzed C-H oxygenation of arenes.[6]

  • Inappropriate Catalyst or Ligand: The catalyst and its associated ligands play a crucial role in determining which C-H bond is activated.

    • Solution: For Rh(I)-catalyzed reactions, ligands can significantly influence the outcome. For instance, in the synthesis of highly substituted tetrahydropyridines, a Rh(I)-catalyzed C-H activation/alkenylation/electrocyclization cascade has been reported to provide excellent yields and diastereoselectivity.[4][9] Modifying the phosphine ligand in such systems can alter the steric and electronic environment around the metal center, thereby influencing regioselectivity.

  • Substrate-Based Electronic Bias: The inherent electronic properties of your tetrahydropyridine substrate might favor functionalization at an undesired position.

    • Solution: Consider modifying the electronic properties of the substrate. For instance, introducing an electron-withdrawing or electron-donating group at a specific position can alter the reactivity of adjacent C-H bonds.

Issue 2: Lack of Reactivity or Low Yield

Question: My reaction to functionalize the tetrahydropyridine ring is not proceeding, or the yield is very low. What can I do?

Answer: Low reactivity can stem from several factors, including an insufficiently activated substrate, an inactive catalyst, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivity: The catalyst may not be active under the chosen conditions, or it may be decomposing.

    • Solution: For Rh(I)-catalyzed reactions, using a robust, air-stable precatalyst like [RhCl(cod)]₂ can simplify reaction setup and improve reproducibility, even on a large scale.[4][10] Ensure your catalyst loading is appropriate; sometimes, a slight increase can lead to complete conversion.[4]

  • Harsh Reaction Conditions: High temperatures can sometimes lead to the degradation of starting materials or intermediates.

    • Solution: In a Rh(I)-catalyzed synthesis of tetrahydropyridines, it was observed that higher temperatures (100 °C vs. 80 °C) led to a significant decrease in yield, likely due to side reactions of a dihydropyridine intermediate.[11] Careful optimization of the reaction temperature is crucial.

  • Substrate Inhibition: The substrate itself or the product might be inhibiting the catalyst.

    • Solution: This can be a complex issue to diagnose. Varying the substrate concentration or using a slow-addition strategy for the limiting reagent might mitigate this problem.

Issue 3: Unwanted Side Reactions

Question: I am observing the formation of significant side products in my reaction. How can I minimize them?

Answer: Side reactions in tetrahydropyridine synthesis can include over-reduction, aromatization, or undesired stereoisomer formation.[12]

Potential Causes & Solutions:

  • Over-reduction: In reactions involving a reduction step, the desired tetrahydropyridine can be further reduced to a piperidine.

    • Solution: The choice of reducing agent and reaction conditions is critical. In a one-pot cascade synthesis of tetrahydropyridines, the reduction of an intermediate 1,2-dihydropyridine was carefully optimized using different acids and borohydride reagents to achieve high yield and diastereoselectivity.[9]

  • Aromatization: Depending on the substitution pattern and reaction conditions, tetrahydropyridines can be susceptible to oxidation to the corresponding pyridine.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions. Additionally, avoiding harsh oxidizing conditions during workup is important.

  • Formation of Undesired Stereoisomers: If your reaction creates new stereocenters, you may obtain a mixture of diastereomers.[12]

    • Solution: The stereochemical outcome is often influenced by the catalyst, solvent, and temperature. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydropyridines.[1][13] For instance, a Michael/aza-Henry/cyclization triple domino reaction using a single organocatalyst can produce tetrahydropyridines with high enantiomeric excess.[13]

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the main strategies for achieving regioselective functionalization of tetrahydropyridines?

A1: The primary strategies include:

  • Directing Groups: Utilizing a functional group on the substrate to direct a metal catalyst to a specific C-H bond.[6][7] This is a very powerful and widely used approach.[6]

  • Substrate Control: Leveraging the inherent electronic and steric properties of the tetrahydropyridine to favor reaction at a particular site.[14]

  • Catalyst Control: Employing a specific catalyst and ligand combination that exhibits a preference for a certain position on the ring.[14]

  • Dearomatization of Pyridinium Salts: Activating a pyridine ring by forming a pyridinium salt, which can then undergo regioselective nucleophilic addition to form di- or tetrahydropyridine derivatives.[2][15]

Q2: How does the N-substituent affect the regioselectivity of functionalization?

A2: The N-substituent plays a crucial role. N-acyl pyridinium salts are more electrophilic than N-alkyl pyridinium salts, which enhances their reactivity towards nucleophiles.[15] The nature of the N-substituent can also influence the stability of the resulting dihydropyridine or tetrahydropyridine product.[15] In Rh(I)-catalyzed C-H functionalization, a variety of N-substituents, including benzyl, aryl, and alkyl groups, have been successfully employed.[9]

Specific Methodologies

Q3: Can you explain the principle behind the regioselective reductive hydroarylation of pyridinium salts?

A3: This method involves the dearomative functionalization of N-activated pyridinium species.[2] By carefully choosing the catalyst and reaction conditions, it is possible to achieve site-divergent arylation, leading to either C4- or C6-arylated tetrahydropyridines from the same starting materials.[2] For example, Co-catalysis can favor C4-arylation, while metal-free conditions can lead to C6-arylation.[2]

Q4: What are the advantages of using multicomponent reactions for tetrahydropyridine synthesis?

A4: Multicomponent reactions (MCRs) offer several advantages, including:

  • Efficiency: They allow for the construction of complex molecules in a single step from simple starting materials, which is atom- and step-economical.[3][16]

  • Diversity: MCRs can be used to generate a wide variety of substituted tetrahydropyridines by simply changing the starting components.[3]

  • Stereoselectivity: Many MCRs for tetrahydropyridine synthesis have been shown to be highly stereoselective, producing products with multiple stereocenters in a controlled manner.[17][18][19]

Experimental Protocols & Data

Protocol 1: Gram-Scale Synthesis of a Highly Substituted Tetrahydropyridine via Rh(I)-Catalyzed C-H Functionalization

This protocol is adapted from a reported procedure for the synthesis of highly substituted tetrahydropyridines.[4]

Step 1: Imine Formation

  • In a round-bottom flask, combine the corresponding enone (1.0 equiv) and benzylamine (1.1 equiv).

  • Add Ti(OEt)₄ (1.2 equiv) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Perform a simple extraction to isolate the crude imine, which can often be used in the next step without further purification.

Step 2: Rh-Catalyzed Cascade Reaction

  • In a glovebox, to a solution of the imine (1.0 equiv) in an appropriate solvent (e.g., toluene), add the alkyne (1.2 equiv), [RhCl(coe)₂]₂ (0.25 mol %), and 4-(diethylphosphino)-N,N-dimethylaniline (0.5 mol %).

  • Seal the reaction vessel and heat at 80 °C for 24 hours.

Step 3: Reduction to Tetrahydropyridine

  • Cool the reaction mixture to 0 °C.

  • Transfer the solution to a heterogeneous mixture of NaBH(OAc)₃ (3.0 equiv) in ethanol.

  • Slowly add excess acetic acid.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Quench the reaction, perform an aqueous workup, and purify the product by silica gel chromatography.

Substrate (Imine) Product (Tetrahydropyridine) Yield Reference
Imine from isophorone and benzylamineCorresponding hexasubstituted tetrahydropyridine87%[4]
Imine from 3-methyl-2-cyclohexen-1-one and benzylamineCorresponding fused bicyclic tetrahydropyridine>95% diastereomeric purity[9]
Visualization of Key Concepts

Regioselectivity_Control cluster_strategies Control Strategies Directing_Group Directing Group Desired_Regioisomer Desired Regioisomer Directing_Group->Desired_Regioisomer Site-selective Functionalization Catalyst_Control Catalyst/Ligand Choice Catalyst_Control->Desired_Regioisomer Selective Activation Substrate_Bias Substrate Electronics/Sterics Mixture Mixture of Regioisomers Substrate_Bias->Mixture Competing Pathways Tetrahydropyridine Tetrahydropyridine Scaffold Tetrahydropyridine->Directing_Group Coordination Tetrahydropyridine->Catalyst_Control Interaction Tetrahydropyridine->Substrate_Bias Inherent Properties

Troubleshooting_Workflow Start Experiment Start Problem Poor Regioselectivity? Start->Problem Low_Yield Low Yield? Problem->Low_Yield No Check_DG Evaluate Directing Group Problem->Check_DG Yes Side_Products Side Products? Low_Yield->Side_Products No Check_Catalyst Optimize Catalyst/Ligand Low_Yield->Check_Catalyst Yes Check_Reducing_Agent Screen Reducing Agents Side_Products->Check_Reducing_Agent Yes Success Successful Functionalization Side_Products->Success No Check_DG->Check_Catalyst Check_Conditions Adjust T, Time, Conc. Check_Catalyst->Check_Conditions Check_Conditions->Success Inert_Atmosphere Ensure Inert Atmosphere Check_Reducing_Agent->Inert_Atmosphere Inert_Atmosphere->Check_Conditions

References

  • BenchChem Technical Support Team. (2025, November). common side reactions in tetrahydropyridine synthesis and how to avoid them. Benchchem.
  • Ellman, J. A., & Bergman, R. G. (2014). Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence. Organic Process Research & Development, 18(9), 1105–1109. [Link]

  • Rovira, M., & Ellman, J. A. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society, 134(10), 4786–4789. [Link]

  • Ellman, J. A., & Bergman, R. G. (2014). Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C-H Functionalization Sequence. PubMed. [Link]

  • Dudognon, Y., Rodriguez, J., Constantieux, T., & Bugaut, X. (2018). Organocatalytic Enantioselective Synthesis of Tetrahydropyridines. European Journal of Organic Chemistry, 2018(20-21), 2432–2442. [Link]

  • Wang, H., et al. (2022). Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts. Nature Communications, 13(1), 1-10. [Link]

  • Al-Amiery, A. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. Molecules, 28(1), 1-18. [Link]

  • Khan, I., et al. (2023). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. Crystals, 13(1), 1-18. [Link]

  • Comins, D. L., & Chen, X. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(5), 3363–3414. [Link]

  • Vereshchagin, A. N., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4367. [Link]

  • Ackermann, L. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Synlett, 29(01), 1–7. [Link]

  • El-Ghozzi, M., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763. [Link]

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem.
  • Smith, A. D., et al. (2018). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science, 9(27), 5953–5959. [Link]

  • Kara, S., et al. (2022). Regioselective C-H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. Angewandte Chemie International Edition, 61(16), e202116666. [Link]

  • Maiti, D., et al. (2018). Evaluation of directing groups. ResearchGate. [Link]

  • Hartwig, J. F., & Daugulis, O. (2015). Recent advances in directed C–H functionalizations using monodentate nitrogen-based directing groups. Organic Chemistry Frontiers, 2(5), 504–516. [Link]

  • Vereshchagin, A. N., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. MDPI. [Link]

  • Vereshchagin, A. N., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. ResearchGate. [Link]

  • Ellman, J. A., & Bergman, R. G. (2014). Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence. Organic Process Research & Development, 18(9), 1105–1109. [Link]

  • Enders, D., & Wang, W. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6064–6067. [Link]

  • Sambiagio, C., et al. (2018). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Chemical Society Reviews, 47(17), 6603–6743. [Link]

  • Sanford, M. S. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 931–943. [Link]

  • Kapur, M. (2024, June 21). Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation. YouTube. [Link]

  • Kumar, A., & Singh, P. P. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16(1), 2007–2029. [Link]

Sources

Managing moisture sensitivity of N-Boc-1,2,3,6-tetrahydropyridine boronic esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Boc-1,2,3,6-tetrahydropyridine Boronic Esters

Welcome to the technical support guide for N-Boc-1,2,3,6-tetrahydropyridine boronic esters. This document is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks in their synthetic endeavors. As powerful intermediates, particularly in palladium-catalyzed cross-coupling reactions, their successful application hinges on understanding and controlling their inherent sensitivity to moisture.[1][2] This guide provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions to ensure the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide: From Inconsistent Results to Reaction Failure

This section addresses specific experimental challenges in a question-and-answer format, focusing on the root causes and providing actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction with an N-Boc-tetrahydropyridine boronic ester is sluggish or has stalled, resulting in low yield. What are the likely causes and how can I fix it?

This is the most common issue reported and almost always traces back to the integrity of the boronic ester, which is compromised by moisture.

Primary Cause: Hydrolysis and Protodeboronation

N-Boc-1,2,3,6-tetrahydropyridine boronic esters, especially pinacol esters, are susceptible to hydrolysis, where water attacks the electron-deficient boron atom.[3][4] This reaction is often faster than the desired catalytic cycle, converting your active boronic ester into the corresponding boronic acid. While boronic acids can participate in Suzuki couplings, their reactivity profile is different, and they are significantly more prone to a fatal side reaction: protodeboronation, where the C-B bond is cleaved entirely, rendering the reagent inactive.[5][6]

The Degradation Cascade:

  • Hydrolysis: The boronic ester reacts with trace water to form the boronic acid and the corresponding diol (e.g., pinacol).[3][7] This equilibrium reaction can diminish the concentration of the active ester.

  • Protodeboronation: The resulting boronic acid, especially under the basic and often heated conditions of a Suzuki coupling, can react with protons (from water or other sources) to replace the boronic acid group with a hydrogen atom.[2] This is an irreversible and yield-killing side reaction.

Hydrolysis Ester N-Boc-tetrahydropyridine Boronic Pinacol Ester (Active Reagent) Acid N-Boc-tetrahydropyridine Boronic Acid Ester->Acid Acid->Ester Inactive N-Boc-1,2,3,6-tetrahydropyridine (Inactive/Protodeboronated) Acid->Inactive + H⁺ (Protodeboronation) Irreversible

Caption: The degradation pathway of boronic esters in the presence of moisture.

Solutions & Protocols

  • Solution A: Implement Rigorous Anhydrous Technique. The exclusion of water is paramount. Standard laboratory techniques are often insufficient.

    • Protocol 1: Rigorous Anhydrous Reaction Setup

      • Glassware: Assemble all glassware (reaction flask, condenser, etc.) and a magnetic stir bar. Heat all surfaces with a heat gun under high vacuum for 5-10 minutes to drive off adsorbed moisture. Alternatively, oven-dry the glassware at >120°C for at least 4 hours.

      • Inert Atmosphere: Immediately after heating, assemble the glassware while hot and place it under a positive pressure of dry, inert gas (Argon or Nitrogen). Allow the system to cool completely.

      • Reagent Addition: Add solid reagents (catalyst, ligand, base) under a strong counter-flow of inert gas. Weigh hygroscopic solids rapidly and, if possible, in a glovebox.

      • Solvent Transfer: Use anhydrous solvents packaged in septum-sealed bottles (e.g., AcroSeal™ or Sure/Seal™). Transfer the solvent to the reaction flask via a dry syringe or a double-tipped needle (cannula). For best results, use freshly distilled/purified solvents (see FAQ 3).[8]

      • Boronic Ester Addition: If the boronic ester is a solid, add it with the other solids. If it is an oil or solution, add it via a dry syringe after the solvent.

      • Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction using a bubbler or balloon.

  • Solution B: Verify Reagent Quality.

    • Use Fresh Reagents: Use boronic esters from a freshly opened bottle. Over time, the contents of a bottle will be exposed to atmospheric moisture with each opening.

    • Consider More Stable Derivatives: If problems persist, especially with challenging substrates, consider using more robust boron derivatives like MIDA (N-methyliminodiacetic acid) boronates or potassium trifluoroborate salts, which are designed for enhanced stability and slow release of the boronic acid under reaction conditions.[6]

Q2: My analytical data (HPLC, NMR) for the boronic ester is inconsistent, showing variable purity. How can I get reliable characterization?

This is a common analytical challenge caused by the labile nature of the boronic ester during sample preparation and analysis.[7]

Primary Cause: On-Column or In-Solution Hydrolysis

  • Reversed-Phase HPLC (RP-HPLC): The aqueous mobile phases typically used in RP-HPLC can cause rapid on-column hydrolysis of the ester back to the more polar boronic acid.[3] This leads to peak broadening, shifting retention times, and an inaccurate assessment of the ester's purity.[7][9]

  • NMR Sample Preparation: Using standard NMR solvents that have not been rigorously dried can lead to hydrolysis within the NMR tube, giving a spectrum that does not accurately represent the bulk material's purity.

Solutions & Best Practices

  • Solution A: Use Optimized Analytical Techniques.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and provides excellent retention for both the boronic ester and its corresponding acid.[3]

    • Non-Aqueous Capillary Electrophoresis (NACE): NACE is a powerful technique for accurately quantifying boronic esters and their acid impurities without inducing hydrolysis during analysis.[7]

    • Optimized RP-HPLC: If RP-HPLC must be used, employ columns with low silanol activity (e.g., Waters XTerra MS C18) and avoid acidic pH modifiers in the mobile phase, as these can accelerate hydrolysis.[9][10]

  • Solution B: Best Practices for NMR.

    • Use deuterated solvents from freshly opened ampoules or those stored over activated molecular sieves.

    • Prepare the sample and acquire the spectrum as quickly as possible after dissolving the compound.

    • For quantitative analysis, consider using an internal standard and performing ¹¹B NMR, which can provide a clear indication of the boron species present.

Analytical TechniqueSuitability for Boronic EstersKey Considerations
Standard RP-HPLC PoorHigh risk of on-column hydrolysis leads to inaccurate quantification.[3][9]
Optimized RP-HPLC FairRequires specific columns (low silanol activity) and neutral mobile phases.[10]
HILIC ExcellentHigh organic mobile phase prevents hydrolysis; good separation of ester and acid.[3]
NACE ExcellentAccurate, hydrolysis-free quantification of both ester and acid impurities.[7]
¹H / ¹³C NMR GoodUse dry deuterated solvents; can identify hydrolysis byproducts (e.g., pinacol).
¹¹B NMR ExcellentDirectly observes the boron environment, distinguishing between ester and acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reason for the moisture sensitivity of boronic esters?

The sensitivity stems from the electronic nature of the boron atom. In a boronic ester, the boron is sp²-hybridized and possesses an empty p-orbital, making it a Lewis acid (an electron pair acceptor).[11] Water, acting as a Lewis base (an electron pair donor), can readily attack this electron-deficient boron center. This initiates the hydrolysis mechanism, leading to a tetrahedral intermediate that subsequently breaks down to the boronic acid and diol.[12][13] Steric hindrance around the boron atom can slow this process, which is why bulkier diols can sometimes form more stable esters.[14][15]

Q2: What are the ideal storage and handling conditions for N-Boc-tetrahydropyridine boronic esters?

To maximize shelf-life and ensure consistent performance, strict storage and handling protocols are necessary.

  • Storage:

    • Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen). The original manufacturer's packaging is designed for this.

    • Temperature: Store in a refrigerator (2-8°C). For long-term storage (>6 months), a freezer (-20°C) is recommended. Avoid repeated freeze-thaw cycles.

    • Containment: Always keep the container tightly sealed. For solids, secondary containment in a desiccator containing a drying agent (e.g., Drierite or phosphorus pentoxide) provides an extra layer of protection.[16][17]

  • Handling Workflow:

HandlingWorkflow cluster_storage Storage Environment cluster_lab Laboratory Bench Start Store Reagent: - Inert Atmosphere - Cold (2-8°C or -20°C) - Tightly Sealed Equilibrate Equilibrate container to Room Temperature (in desiccator if possible) Start->Equilibrate 1. Remove from storage Weigh Weigh rapidly under inert gas counter-flow (or in glovebox) Equilibrate->Weigh 2. Open & Dispense Seal Immediately reseal bottle, flush with inert gas Weigh->Seal 3. Secure Reagent Return Return to cold storage Seal->Return 4. Store Promptly

Caption: Recommended workflow for handling moisture-sensitive boronic esters.

Q3: Are solvents labeled "Anhydrous" from a supplier dry enough for my reaction?

Often, they are not. While "anhydrous" grade solvents have a low water content upon manufacturing, they readily absorb atmospheric moisture every time the bottle is opened. For highly sensitive reactions like a Suzuki coupling with a labile boronic ester, the water content should be below 50 ppm, and ideally below 10 ppm.[8]

Protocol 2: Preparation of Rigorously Dry Solvents

  • Ethers (THF, Dioxane):

    • Pre-dry the solvent by letting it stand over activated 4Å molecular sieves for 24 hours.

    • Set up a distillation apparatus that has been flame-dried under vacuum and cooled under argon.

    • Add sodium metal (cut into small pieces) and a small amount of benzophenone to the pre-dried solvent in the distillation pot.

    • Reflux the solvent under an inert atmosphere. A deep blue or purple color will develop, indicating the formation of the benzophenone ketyl radical anion. This color signifies that the solvent is anhydrous and free of oxygen.

    • Distill the solvent directly into the reaction flask or a flame-dried storage flask under argon.

  • Hydrocarbons and Aromatic Solvents (Toluene, Hexanes):

    • These can be effectively dried by refluxing over calcium hydride (CaH₂) for several hours, followed by distillation under an inert atmosphere.[18] Sodium/benzophenone can also be used.

  • Solvent Purification Systems (Recommended):

    • Modern laboratories often use solvent purification systems (e.g., Grubbs-type systems) that pass solvents through columns of activated alumina and/or other drying agents.[8] This is a safer and often more convenient method than distillation.

Q4: My reaction worked before, but now fails with a new batch of boronic ester. Could the reagent be the problem?

Yes, batch-to-batch variability can be an issue, often linked to purity and residual moisture from the manufacturing or packaging process. Before starting a large-scale reaction or a multi-step synthesis, it is prudent to qualify a new batch of any critical reagent.

Protocol 3: New Batch Qualification

  • Visual Inspection: Check for any change in physical appearance (e.g., clumping of a solid, discoloration).

  • Purity Analysis: Run a quick purity check using the recommended analytical methods (see Troubleshooting Q2). Specifically, obtain a ¹H NMR in dry CDCl₃ or C₆D₆ and look for the characteristic signals of hydrolysis byproducts like pinacol (a sharp singlet around 1.2-1.3 ppm for the pinacol ester).

  • Small-Scale Test Reaction: Perform a small-scale version of your planned reaction. Use a reliable control substrate if possible. If the test reaction proceeds with the expected yield and purity, the new batch is validated for larger-scale use.

By implementing these rigorous troubleshooting and handling protocols, you can overcome the challenges associated with the moisture sensitivity of N-Boc-1,2,3,6-tetrahydropyridine boronic esters and achieve reliable, reproducible results in your research and development efforts.

References

  • BenchChem. (n.d.). How to dry solvents for moisture-sensitive reactions.
  • Li, C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Sustainability Directory. (n.d.). Boronic Ester Stability.
  • McNeff, C., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Gillis, E. P., et al. (n.d.).
  • Semantic Scholar. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.
  • Semantic Scholar. (2009).
  • Mastalerz, M., et al. (n.d.).
  • ChemRxiv. (n.d.).
  • ResearchGate. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
  • Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
  • Reddit. (2023). Drying chemicals in a desiccator prior to moisture-sensitive reactions.
  • RSC Publishing. (2021).
  • Burfield, D. R., Lee, K.-H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
  • Lab Alley. (n.d.). How to Store Boric Acid.
  • ScienceDirect. (n.d.). Drying solvents.
  • ResearchGate. (n.d.). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • The Royal Society of Chemistry. (2020).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of N-Boc-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, N-Boc-1,2,3,6-tetrahydropyridine stands out as a pivotal heterocyclic building block. Its protected nitrogen and embedded olefin functionality make it a versatile precursor for a multitude of complex nitrogen-containing scaffolds, including piperidines and other pharmacologically relevant motifs. Accurate and unambiguous structural verification is paramount, and among the arsenal of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the primary tool for chemists at the bench.

This guide provides an in-depth analysis of the ¹H NMR spectrum of N-Boc-1,2,3,6-tetrahydropyridine. Moving beyond a simple recitation of peaks, we will dissect the causality behind the observed chemical shifts and coupling patterns. Furthermore, we will present a comparative analysis against structurally similar alternatives, furnishing the experimental data and protocols necessary for confident characterization and differentiation in a research setting.

The ¹H NMR Fingerprint: A Detailed Spectral Assignment

The power of ¹H NMR lies in its ability to translate a molecule's electronic and spatial environment into a unique spectral fingerprint. For N-Boc-1,2,3,6-tetrahydropyridine, the spectrum is defined by three distinct regions: the upfield aliphatic region, the downfield olefinic region, and the prominent singlet of the tert-butyloxycarbonyl (Boc) protecting group.

The structure and proton designations are as follows:

Caption: Molecular structure of N-Boc-1,2,3,6-tetrahydropyridine.

A representative ¹H NMR spectrum (400 MHz, CDCl₃) exhibits the following key signals. The specific chemical shifts can vary slightly based on solvent and concentration, but the relative positions and multiplicities are highly conserved.

Proton DesignationChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Chemical Shift and Multiplicity
Boc (-C(CH₃)₃) ~1.46Singlet (s)9HN/AThe nine protons are chemically and magnetically equivalent due to free rotation around the C-C bonds. The absence of adjacent protons results in a sharp singlet. Its upfield position is characteristic of shielded aliphatic protons.[1][2]
H-3 ~2.25Multiplet (m)2H-These allylic protons are adjacent to the double bond and an aliphatic carbon. Their signal is often a complex multiplet due to coupling with both the olefinic protons (H-4, H-5) and the C-2 protons.
H-2 ~3.60Triplet (t) or Multiplet (m)2H~5.7 HzThese protons are adjacent to the electron-withdrawing nitrogen atom of the carbamate, which deshields them significantly, shifting them downfield relative to H-3. They primarily couple with the H-3 protons.
H-6 ~4.02Multiplet (m)2H-As allylic protons also adjacent to the nitrogen, they are the most deshielded of the ring protons. Their proximity to both the double bond and the nitrogen atom results in a downfield shift.
H-4, H-5 ~5.78Multiplet (m)2H-These vinylic protons are in the most deshielded environment of the ring due to the anisotropy of the C=C double bond. They couple with each other and with the allylic protons at C-3 and C-6, resulting in a complex multiplet.

Comparative Analysis: Differentiating from Structural Alternatives

The true diagnostic power of ¹H NMR is most evident when comparing a target compound to potential alternatives, such as synthetic precursors, byproducts, or isomers. The structural nuances between these molecules translate into clear, identifiable differences in their respective spectra.

Alternative 1: 1,2,3,6-Tetrahydropyridine (Unprotected Precursor)

The most common alternative is the starting material for Boc protection. Its spectrum is markedly different.

  • Absence of the Boc Signal: The most obvious difference is the complete absence of the large 9H singlet at ~1.46 ppm.[3]

  • Presence of N-H Signal: A broad singlet corresponding to the N-H proton typically appears, though its chemical shift is highly variable and it can sometimes exchange with residual water in the solvent, broadening into obscurity.

  • Upfield Shift of α-Protons (H-2, H-6): Without the electron-withdrawing effect of the Boc group, the protons on the carbons adjacent to the nitrogen (H-2 and H-6) are significantly more shielded and appear further upfield, typically in the 2.9-3.2 ppm range.[3]

Alternative 2: N-Methyl-1,2,3,6-tetrahydropyridine

This represents another common N-substituted variant.

  • N-Methyl Singlet: The 9H Boc singlet is replaced by a 3H singlet for the N-methyl group. This signal is found further downfield than the Boc signal, typically around 2.3-2.4 ppm, due to the direct attachment to the nitrogen atom.[4]

  • Ring Proton Shifts: The chemical shifts of the ring protons will be different from the N-Boc variant due to the differing electronic and steric effects of a methyl group versus a Boc group, but the overall pattern of olefinic and aliphatic regions remains.

Alternative 3: N-Boc-1,2,3,4-tetrahydropyridine (Positional Isomer)

Distinguishing between positional isomers is a critical task where ¹H NMR excels. This isomer lacks the C4-C5 double bond.

  • Absence of Olefinic Signals: The most striking difference is the complete absence of any signals in the olefinic region (~5.5-6.0 ppm).

  • Complex Aliphatic Region: The spectrum would consist entirely of signals in the aliphatic region (plus the Boc singlet). The signals for the ring protons would be more complex and overlapping, reflecting a fully saturated piperidine-like ring system without the simplifying symmetry of the double bond.

Summary Comparison Table
FeatureN-Boc-1,2,3,6-tetrahydropyridine 1,2,3,6-Tetrahydropyridine N-Methyl-1,2,3,6-tetrahydropyridine N-Boc-1,2,3,4-tetrahydropyridine
Boc Signal (~1.46 ppm) Present (9H, s)AbsentAbsentPresent (9H, s)
N-CH₃ Signal (~2.35 ppm) AbsentAbsentPresent (3H, s)Absent
Olefinic Signals (~5.78 ppm) Present (2H, m)Present (2H, m)Present (2H, m)Absent
H-2 / H-6 Shift ~3.60 / ~4.02 ppm~2.9-3.2 ppm~2.8-3.1 ppmAliphatic (no H-6)

Experimental Protocols for Reliable Characterization

To ensure reproducibility and accuracy, adherence to standardized protocols is essential. The following sections detail the methodology for sample preparation and data acquisition.

Protocol 1: Sample Preparation for ¹H NMR Analysis

The goal of this protocol is to prepare a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter.

  • Analyte Weighing: Accurately weigh 5-10 mg of N-Boc-1,2,3,6-tetrahydropyridine directly into a clean, dry vial.

  • Solvent Selection: Chloroform-d (CDCl₃) is a standard choice for this compound due to its excellent dissolving power for nonpolar to moderately polar organic molecules and its single residual solvent peak at 7.26 ppm.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If an internal standard is required for quantitative analysis (qNMR), it should be added at this stage.

  • Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, colorless solution should be obtained.

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4 cm or 1.6 inches).

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: Standard ¹H NMR Data Acquisition (400 MHz Spectrometer)

This workflow outlines the key steps for acquiring a high-quality, standard 1D proton spectrum.

Caption: Standard workflow for 1D ¹H NMR data acquisition and processing.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Lock and Shim: The instrument software will automatically lock onto the deuterium signal of the solvent (CDCl₃). This corrects for any magnetic field drift. Shimming is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.

  • Parameter Setup:

    • Pulse Angle: Set to a standard 30° or 90° pulse.

    • Acquisition Time (at): Typically 2-4 seconds to ensure good resolution.

    • Relaxation Delay (d1): Set to 1-2 seconds for qualitative scans. For quantitative results, this should be increased to 5 times the longest T₁ relaxation time of the protons of interest.

    • Number of Scans (ns): For a sample of this concentration, 8 or 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

  • Acquisition: Start the experiment. The instrument will acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Fourier Transform (FT): The FID (time-domain data) is converted into the spectrum (frequency-domain data).

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat and at zero intensity.

    • Referencing: The spectrum is calibrated by setting the residual CDCl₃ peak to δ 7.26 ppm.

    • Analysis: Integrate the signals to determine the relative ratios of protons and pick the peaks to identify their precise chemical shifts.

Conclusion

The ¹H NMR spectrum of N-Boc-1,2,3,6-tetrahydropyridine is a rich source of structural information, characterized by a prominent 9H Boc singlet, two distinct aliphatic regions, and a downfield olefinic multiplet. Each signal provides a logical and verifiable piece of the structural puzzle. By understanding the underlying principles that govern the spectrum and by comparing it against logical alternatives, researchers can confidently confirm the identity and purity of this valuable synthetic intermediate. The robust protocols provided herein serve as a foundation for acquiring high-quality, reproducible data, ensuring the integrity of subsequent research and development endeavors.

References

  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central. Available at: [Link]

  • ¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

  • ¹H NMR spectra of N-Boc dipeptides. ResearchGate. Available at: [Link]

  • NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]

  • ¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time... ResearchGate. Available at: [Link]

  • NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. The Royal Society of Chemistry. Available at: [Link]

  • General method for selective Mono-Boc protection of diamines and thereof. SciSpace. Available at: [Link]

  • Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

Sources

Structural Elucidation of Tetrahydropyridine Derivatives: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Oily Amine" Problem

Tetrahydropyridine (THP) derivatives—critical pharmacophores in analgesics (e.g., prodine analogs) and neurodegenerative research (e.g., MPTP analogs)—present a notorious challenge in structural characterization. Synthetically, they often yield oils or low-melting solids, and their partially saturated ring systems exhibit rapid conformational flipping (half-chair


 sofa) in solution.

While NMR spectroscopy is indispensable for routine purity checks, it frequently fails to resolve specific stereochemical ambiguities regarding the double-bond position (


 vs. 

) or the absolute configuration of chiral centers in flexible rings. Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for defining the static, absolute structure, providing the geometric certainty required for Structure-Activity Relationship (SAR) modeling.

This guide compares these methodologies and provides a field-proven protocol for crystallizing difficult THP salts.

Comparative Landscape: X-Ray vs. NMR vs. MicroED

The choice of analytical method depends on the specific structural question. For THP derivatives, the primary ambiguity is often the ring puckering and substituent orientation (axial vs. equatorial), which dictates receptor binding affinity.

Table 1: Methodological Comparison for THP Analysis
FeatureSingle-Crystal X-Ray (SC-XRD) Solution NMR (1D/2D) MicroED (Electron Diffraction)
Primary Output Absolute 3D configuration & PackingConnectivity & Dynamic conformation3D Structure from Nanocrystals
Sample State Single Crystal (>0.1 mm)Solution (CDCl

, DMSO)
Nanocrystal / Powder (<1

m)
Ring Conformation Static: Defines specific puckering (e.g., screw-boat) frozen in lattice.[1]Averaged: Rapid interconversion often blurs axial/equatorial signals.Static: Similar to X-ray but accessible for samples that won't grow large crystals.
Stereochemistry Absolute (anomalous scattering).Relative (NOESY/ROESY); requires chiral shift reagents for absolute.Absolute (potential for dynamical scattering issues, but improving).
THP Specific Utility Distinguishes C=C vs C-C bond lengths unambiguously (1.34Å vs 1.54Å).Chemical shift overlap can obscure double bond migration isomers."Rescue method" for stubborn powders.
Turnaround Days to Weeks (crystallization dependent).Minutes to Hours.[2]Hours (instrument availability dependent).

Strategic Workflow: From Synthesis to Structure

The following decision matrix outlines the logical flow for characterizing a new THP derivative.

THP_Workflow Start Crude THP Derivative (Often Oily Free Base) CheckState Physical State Check Start->CheckState Solid Crystalline Solid? CheckState->Solid Yes Oil Oily/Amorphous? CheckState->Oil No NMR 1H/13C NMR + NOESY (Solution State) Solid->NMR SCXRD SC-XRD Analysis (Gold Standard) Solid->SCXRD Crystal > 100µm MicroED MicroED / Powder XRD (Rescue Strategy) Solid->MicroED Crystal < 5µm Oil->NMR Ambiguous Ambiguous Stereochemistry or Ring Flip? NMR->Ambiguous SaltForm Salt Formation Strategy (HCl, Picrate, Methyl Iodide) Ambiguous->SaltForm Yes (Need X-ray) Final Report Final Report Ambiguous->Final Report No (Structure Solved) Screen Solvent Screening (Vapor Diffusion) SaltForm->Screen Screen->Solid Recrystallized

Figure 1: Decision matrix for structural elucidation of THP derivatives. Note the "Rescue Strategy" using MicroED for microcrystalline powders.

Critical Protocol: Crystallization of "Oily" THP Amines

THP free bases are notoriously difficult to crystallize due to ring flexibility. The following protocol utilizes salt formation to introduce ionic lattice forces that lock the conformation.

Reagents & Equipment[2]
  • Anion Sources: Picric acid (Caution: Explosive when dry), Methyl Iodide (for quaternary salts), HCl (ethereal).

  • Solvents: Ethanol (absolute), Diethyl ether, Hexane, Acetonitrile.

  • Vessel: H-tube or standard vial-in-vial setup.

Step-by-Step Methodology
  • Salt Formation (The Anchor):

    • Dissolve 50 mg of the oily THP free base in 1 mL of ethanol.

    • Option A (Picrate): Add a stoichiometric amount of picric acid (dissolved in ethanol). Picrates often form bright yellow, robust crystals due to extensive

      
      -stacking interactions [1].
      
    • Option B (Quaternization): If the tertiary amine is stubborn, react with excess Methyl Iodide (

      
      ) in acetonitrile to form the methiodide salt. This freezes the nitrogen inversion.
      
  • Vapor Diffusion (The Slow Grow):

    • Place the solution (THP salt in Ethanol) in a small inner vial.

    • Place this vial inside a larger jar containing a volatile anti-solvent (Diethyl ether or Hexane).

    • Cap tightly.[3] The slow diffusion of ether into ethanol will gently lower solubility, promoting nucleation over oiling out.

  • Harvesting:

    • Inspect after 24-72 hours under polarized light. Look for sharp extinction (indicating crystallinity) vs. amorphous glass.

    • Mount crystals immediately in Paratone oil at low temperature (100 K) to prevent solvent loss [2].

Data Interpretation: Beyond the XYZ Coordinates

Once the dataset is collected, specific parameters must be extracted to validate the THP structure.

A. Cremer-Pople Puckering Parameters

To objectively define the ring shape (e.g., half-chair vs. sofa), you must calculate the Cremer-Pople parameters (


).
  • Calculation: Most refinement software (SHELXL, OLEX2) or PLATON can generate these.

  • Interpretation:

    • For a 6-membered ring:

      
       or 
      
      
      
      implies a perfect chair.[1]
    • THP derivatives typically show distorted values (e.g.,

      
      ) indicating a half-chair  conformation forced by the 
      
      
      
      double bond [3].
B. Bond Length Analysis (The Enamine Indicator)

In N-substituted THPs (enamines), X-ray data is crucial for measuring electron delocalization.

  • Target: Measure the

    
     and 
    
    
    
    bond lengths.
  • Insight: A shortening of

    
     (< 1.40 Å) combined with a lengthening of 
    
    
    
    (> 1.34 Å) indicates significant
    
    
    conjugation, which explains reduced reactivity in nucleophilic attacks compared to isolated alkenes.
C. Hirshfeld Surface Analysis

Use Hirshfeld surfaces (generated in CrystalExplorer) to visualize packing.

  • Why? THP salts often pack via

    
     hydrogen bonds.
    
  • Visual: Red spots on the

    
     surface indicate strong H-bond contacts, validating the salt formation and explaining high melting points [4].
    

Advanced Workflow: Structure Solution Logic

Structure_Solution Data Diffraction Pattern (Bragg Spots) Indexing Indexing & Integration (Unit Cell) Data->Indexing Phasing Phasing (Direct Methods) Locate Heavy Atoms (Cl, I) Indexing->Phasing Refinement Refinement (Least Squares) Assign C/N/O Phasing->Refinement Validation Validation (Check R-factor & Puckering) Refinement->Validation Validation->Refinement High R-factor (>5%)

Figure 2: Computational workflow for solving THP structures. Note the feedback loop during refinement to ensure correct assignment of N vs C atoms in the ring.

References

  • Naghiyev, F. N., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. IUCrData. [Link][1]

  • University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips: Solvent mixtures for salt crystallization. [Link]

  • Cremer, D., & Pople, J. A. (1975).[1][4] General definition of ring puckering coordinates. Journal of the American Chemical Society.[1] [Link]

  • Srinivasan, B., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Structural Analysis and Single Crystal XRD. ACS Omega. [Link]

  • Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research. [Link]

Sources

Technical Guide: Comparative Analysis of Boronic Esters in Suzuki-Miyaura Couplings with Tetrahydropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the coupling of N-protected 1,2,3,6-tetrahydropyridines (usually at the C4 position) is a critical step for synthesizing 4-arylpiperidine pharmacophores. However, the corresponding vinyl boronic acid intermediates are inherently unstable , prone to rapid protodeboronation and polymerization.

This guide compares the three dominant boronic acid surrogates—Pinacol Esters (Bpin) , MIDA Boronates , and Potassium Trifluoroborates (BF3K) —specifically for tetrahydropyridine substrates.

  • Pinacol Esters (Bpin): The industry workhorse. Best for standard discovery workflows where lipophilicity is acceptable.

  • MIDA Boronates: The precision tool. Essential for unstable substrates or iterative synthesis due to the "slow-release" mechanism.

  • Potassium Trifluoroborates: The scale-up solution. Offers superior atom economy and easy purification (precipitation) but requires solubility optimization.

The Scientific Challenge: Protodeboronation

The primary failure mode in coupling tetrahydropyridines is protodeboronation . Unlike aryl boronic acids, the THP-boronate is a vinyl boronate. Upon transmetallation or hydrolysis, the transient free boronic acid species is susceptible to protonolysis, yielding the non-coupled dihydropyridine or tetrahydropyridine byproduct.

Mechanism of Failure
  • Hydrolysis: Ester

    
     Free Boronic Acid (
    
    
    
    ).
  • Protodeboronation:

    
    .
    
  • Result: Loss of stoichiometry and catalyst poisoning.

Solution: The choice of ester dictates the concentration of the free boronic acid in the reaction media.

Comparative Analysis

A. Pinacol Esters (Bpin)

The Standard Discovery Reagent

  • Chemistry: The glycol backbone forms a robust 5-membered ring.

  • Pros: High thermal stability; commercially available; compatible with anhydrous conditions.

  • Cons: Poor atom economy; the pinacol byproduct is lipophilic and often co-elutes with products on silica gel ("grease" issues); difficult to hydrolyze if the free acid is needed.

  • Verdict: Use as the default starting point.

B. MIDA Boronates (N-Methyliminodiacetic acid)

The "Slow-Release" Capsule[1]

  • Chemistry: The boron atom is

    
     hybridized (tetrahedral), shutting down transmetallation until hydrolyzed.
    
  • Mechanism: Under aqueous basic conditions, the MIDA ligand hydrolyzes slowly. This releases the active free boronic acid at a rate matching the catalytic turnover, keeping the standing concentration of the unstable acid low.

  • Pros: Indefinite shelf stability; compatible with chromatography (silica stable); enables "iterative" couplings (one end reacts, MIDA end stays inert).

  • Cons: Higher cost; lower atom economy; requires specific "slow-release" solvent systems.

  • Verdict: Mandatory if the Bpin substrate suffers from low yields due to protodeboronation.

C. Potassium Trifluoroborates (BF3K)

The Aqueous/Scale-Up Alternative

  • Chemistry: An ionic salt (

    
    ).
    
  • Pros: Crystalline solids (easy weighing); high atom economy; byproducts are water-soluble (easy workup).

  • Cons: Poor solubility in standard non-polar solvents (toluene/THF); often requires aggressive hydrolysis (stronger bases or higher temps) to activate.

  • Verdict: Ideal for scale-up (>10g) or when product polarity makes silica purification difficult.

Performance Metrics & Data

The following data summarizes typical performance in the coupling of N-Boc-1,2,3,6-tetrahydropyridine-4-boronate with an electron-deficient aryl chloride (a challenging electrophile).

FeaturePinacol Ester (Bpin)MIDA BoronateTrifluoroborate (BF3K)
Yield (Standard) 65-75%85-92%70-80%
Protodeboronation Moderate RiskLowest Risk (Controlled Release)Low Risk
Atom Economy Poor (High MW waste)Very Poor (High MW ligand)Excellent
Purification Difficult (Streaking)Easy (Distinct R_f)Easiest (Precipitation)
Reaction Time 2-4 Hours4-12 Hours (Slow release)2-6 Hours
Solubility Organic SolventsPolar Organics (DMSO/MeCN)Water/Alcohols

Mechanistic Visualization

The diagram below illustrates the "Slow Release" advantage of MIDA boronates compared to the direct activation of Bpin/BF3K.

Suzuki_Mechanism cluster_0 Reagent Activation MIDA MIDA Boronate (Sp3 - Inert) FreeAcid Free Boronic Acid (UNSTABLE SPECIES) MIDA->FreeAcid Slow Hydrolysis (Rate Limiting) Bpin Pinacol Ester (Sp2 - Active) Bpin->FreeAcid Fast Hydrolysis BF3K Trifluoroborate (Salt - Precursor) BF3K->FreeAcid Hydrolysis Decomp Protodeboronation (Dead End) FreeAcid->Decomp Rapid Decay (If [Conc] is high) Pd_Cycle Pd(II)-Ar Complex FreeAcid->Pd_Cycle Transmetallation Product Coupled Product (4-Aryl-THP) Pd_Cycle->Product Reductive Elimination

Caption: The MIDA "Slow Release" pathway throttles the formation of the unstable free acid, preventing the decomposition pathway that plagues Bpin and BF3K in difficult couplings.

Validated Experimental Protocols

Protocol A: Standard Coupling with Pinacol Ester (Bpin)

Use for: Routine screening and stable substrates.

  • Setup: Charge a reaction vial with N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.0 equiv), Aryl Halide (1.0 equiv), and

    
     (3.0 equiv).
    
  • Catalyst: Add

    
     (0.05 equiv).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) [0.1 M concentration].

  • Reaction: Seal and heat to 80°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine.

    • Note: If the Bpin byproduct co-elutes during column chromatography, treat the crude mixture with aqueous

      
       (sodium periodate) to degrade the pinacol before purification.
      
Protocol B: "Slow Release" Coupling with MIDA Boronate

Use for: Unstable substrates or when Protocol A yields <40%.

  • Setup: Charge vial with N-Boc-THP-4-MIDA boronate (1.2 equiv), Aryl Halide (1.0 equiv), and

    
     (5.0 equiv).
    
  • Catalyst: Add

    
     (0.05 equiv) and S-Phos (0.10 equiv).
    
  • Solvent: Add THF/Water (10:1) . Crucial: The water ratio controls the hydrolysis rate.

  • Reaction: Heat to 60°C for 12-16 hours.

    • Observation: The reaction will appear heterogeneous initially. As the MIDA hydrolyzes, the mixture may clarify.

  • Validation: Monitor by LCMS. Look for the disappearance of the MIDA mass (M+H) and the absence of the protodeboronated byproduct (THP-H).

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2007.[2] Link

  • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007. Link

  • Occhiato, E. G., et al. "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters."[3] Journal of Organic Chemistry, 2005. Link

Sources

A Comparative Guide to the Enzyme Inhibitory Activity of Novel Tetrahydropyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the enzyme inhibitory potential of a novel tetrahydropyridine compound, Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA). We will objectively compare its performance against established inhibitors of monoamine oxidase (MAO), providing supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: The Significance of Tetrahydropyridines in Enzyme Inhibition

The tetrahydropyridine (THP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its inherent structural features allow for diverse chemical modifications, enabling the fine-tuning of interactions with various biological targets, including enzymes. This versatility has made THP derivatives a focal point in the quest for novel therapeutics for a range of diseases, from neurodegenerative disorders to cancer.[2][3]

Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin and dopamine.[4] Consequently, they are significant targets for the treatment of depression and neurodegenerative conditions like Parkinson's disease.[4] This guide will focus on the assessment of a novel THP compound, FTEAA, as a dual inhibitor of both MAO-A and MAO-B.

Synthesis and Characterization of the Novel Tetrahydropyridine Compound (FTEAA)

The design of FTEAA incorporates several key structural features intended to enhance its inhibitory activity. The tetrahydropyridine core provides a rigid scaffold for the precise orientation of substituent groups within the enzyme's active site. The fluorine and trifluoromethyl groups are known to increase metabolic stability and lipophilicity, which can improve pharmacokinetic properties.

Representative Synthesis of FTEAA:

The synthesis of FTEAA can be achieved through a one-pot multi-component reaction, a strategy valued for its efficiency and atom economy. A representative procedure is as follows:

  • In a round-bottom flask, combine 4-fluoroaniline (2 mmol) and ethyl acetoacetate (1 mmol) in 10 mL of water.

  • Add a catalytic amount of sodium lauryl sulfate (0.02 g) and stir the mixture for 10 minutes at room temperature.

  • To this solution, add 4-(trifluoromethyl)benzaldehyde (2 mmol).

  • Continue stirring the reaction mixture for 30 minutes, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Collect the solid by filtration and wash with a cold ethanol-water mixture.

  • The crude product can be further purified by recrystallization from ethanol to yield the final compound, FTEAA.

This is a representative synthesis based on similar reported procedures. The exact conditions may require optimization.

Assessing Enzyme Inhibitory Activity: A Detailed Protocol

To quantitatively assess the inhibitory potential of FTEAA against MAO-A and MAO-B, a robust and reproducible in vitro enzyme inhibition assay is essential. The following protocol is a detailed, step-by-step methodology for a fluorometric assay using kynuramine as a substrate. Kynuramine is a non-selective substrate that is oxidized by both MAO-A and MAO-B to produce a fluorescent product, 4-hydroxyquinoline.[5]

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • FTEAA (test compound)

  • Clorgyline (MAO-A specific inhibitor)[2][3]

  • Selegiline (Deprenyl) (MAO-B specific inhibitor)[2][3]

  • Phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of FTEAA, clorgyline, and selegiline in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test and standard inhibitors in phosphate buffer.

    • Prepare a stock solution of kynuramine in phosphate buffer.

    • Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in phosphate buffer.

  • Assay Setup:

    • In the wells of a 96-well black microplate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the various concentrations of the test compound (FTEAA) or the standard inhibitors (clorgyline for MAO-A, selegiline for MAO-B). For control wells, add 25 µL of buffer.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution to all wells.

    • Immediately place the microplate in a fluorometric microplate reader.

    • Measure the increase in fluorescence (Excitation: 310 nm, Emission: 400 nm) over a period of 30 minutes at 37°C. The rate of reaction is proportional to the rate of increase in fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of FTEAA was evaluated against both MAO-A and MAO-B and compared with the standard inhibitors, clorgyline and selegiline. The results are summarized in the table below.

CompoundTarget EnzymeIC50 (µM)
FTEAA (Novel Compound) MAO-A 0.40 ± 0.05
MAO-B 1.01 ± 0.03
Clorgyline (Standard) MAO-A 0.0045 ± 0.0003
Selegiline (Standard) MAO-B 0.0196 ± 0.001

Data presented are representative values from published studies.

The data indicates that FTEAA is a potent dual inhibitor of both MAO-A and MAO-B, with IC50 values in the sub-micromolar and low micromolar range, respectively. While not as potent as the standard selective inhibitors, the dual-targeting nature of FTEAA may offer a different therapeutic profile.

Visualizing the Experimental Workflow and Biological Impact

To further clarify the experimental process and the biological context of MAO inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzymes, Substrate, Inhibitors) Dilutions Prepare Serial Dilutions of Inhibitors Reagents->Dilutions Incubation Pre-incubate Enzyme with Inhibitors Dilutions->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Fluorescence (Kinetic Read) Reaction->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: Experimental workflow for determining MAO inhibitory activity.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO MAO Dopamine->MAO Degradation D_Receptor Dopamine Receptor Dopamine->D_Receptor Serotonin Serotonin Serotonin->MAO Degradation S_Receptor Serotonin Receptor Serotonin->S_Receptor Signal Signal Transduction D_Receptor->Signal S_Receptor->Signal FTEAA FTEAA (Inhibitor) FTEAA->MAO Inhibition

Caption: Simplified signaling pathway showing MAO's role and its inhibition.

Conclusion and Future Directions

The novel tetrahydropyridine compound, FTEAA, demonstrates potent inhibitory activity against both MAO-A and MAO-B. This dual inhibition profile presents an interesting avenue for further investigation, potentially offering a broader spectrum of therapeutic effects compared to highly selective inhibitors. The provided experimental protocol offers a reliable method for assessing the inhibitory activity of this and other novel compounds.

Future studies should focus on elucidating the precise mechanism of inhibition (e.g., competitive, non-competitive) and conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of FTEAA. Structure-activity relationship (SAR) studies on the FTEAA scaffold could also lead to the development of even more potent and selective inhibitors. The continued exploration of novel tetrahydropyridine derivatives holds significant promise for the discovery of next-generation enzyme inhibitors for a variety of therapeutic applications.

References

  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega. [Link]

  • Monoamine oxidase. Wikipedia. [Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. ChemistryOpen. [Link]

  • A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate. PubMed. [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. PMC. [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. [Link]

  • Interesting biological activities of tetrahydropyridine derivatives. ResearchGate. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. BioAssay Systems. [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. [Link]

  • Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. European Journal of Medicinal Chemistry. [Link]

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Safety Operating Guide

Personal protective equipment for handling N-Boc-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Safe Handling of N-Boc-1,2,3,6-tetrahydropyridine

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. N-Boc-1,2,3,6-tetrahydropyridine and its derivatives are invaluable building blocks in medicinal chemistry and drug development. However, their utility is matched by the need for meticulous handling. This guide moves beyond mere checklists to provide a deep, procedural understanding of how to manage this chemical with the highest degree of safety, ensuring the integrity of your research and, most importantly, your personal well-being.

Hazard Identification and Risk Assessment: Know Your Reagent

Understanding the inherent risks of a chemical is the foundation of safe laboratory practice. N-Boc-1,2,3,6-tetrahydropyridine is not benign, and a thorough risk assessment is non-negotiable before the vial is even opened.

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant. The primary hazards include:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2][3]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3][4]

  • Harmful if Swallowed: Ingestion can cause irritation of the digestive tract.[2][3]

The causality behind these hazards stems from the chemical's structure. The tetrahydropyridine core, a heterocyclic amine, can be reactive, while the tert-Butoxycarbonyl (Boc) protecting group, though stable under many conditions, does not render the entire molecule inert. The physical form, often a solid powder, presents a risk of aerosolization during handling, making inhalation a key exposure route to consider.

The Core Directive: A Multi-Layered Safety Protocol

Effective safety is not about a single piece of equipment but a holistic system of controls. This protocol is designed as a self-validating system, where each layer of protection reinforces the others.

Engineering Controls: The First Line of Defense

Before you even select your personal protective equipment, the laboratory environment itself should be engineered to minimize exposure.

  • Chemical Fume Hood: All manipulations involving N-Boc-1,2,3,6-tetrahydropyridine, especially weighing and transferring the solid, must be performed inside a certified chemical fume hood. This is the single most critical engineering control as it captures dust and vapors at the source, preventing them from entering the laboratory atmosphere and your breathing zone.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[4][5][6] Proximity is key; you should be able to reach them in under 10 seconds.

Personal Protective Equipment (PPE): Your Personal Shield

PPE is your last line of defense, essential for protecting you from exposure when engineering controls cannot completely eliminate the risk. The selection of appropriate gear is based on a thorough hazard assessment.[7]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[4] Standard safety glasses do not provide a sufficient seal against dust and splashes. When handling larger quantities or if there is a significant splash risk, a face shield should be worn in addition to goggles.[7][8]

  • Skin Protection:

    • Gloves: Nitrile gloves are the standard choice for handling this type of chemical. Always inspect gloves for tears or pinholes before use. The principle of "double gloving" (wearing two pairs) is highly recommended during weighing and transfer operations. Contaminated gloves should be removed immediately using a technique that avoids skin contact and disposed of as chemical waste.[9]

    • Lab Coat: A buttoned, long-sleeved lab coat made of a suitable chemical-resistant material is required to protect your skin and personal clothing.[4][10]

  • Respiratory Protection:

    • Under normal conditions within a fume hood, respiratory protection is typically not required.

    • However, if you must handle the material outside of a fume hood (a practice that should be strongly discouraged and requires a specific risk assessment) or if there is a potential for significant aerosolization (e.g., large-scale transfers), a NIOSH-approved respirator is necessary.[4][11] For powders, a half-mask respirator with P100 (particulate) filters is appropriate. For vapors, an organic vapor cartridge would be required.[4]

Protection Type Specification Rationale
Eye/Face Chemical Splash Goggles (ANSI Z87.1 certified)Protects against dust and splashes from all angles.
Face Shield (worn over goggles)Recommended for large quantities or significant splash risk.
Hand Nitrile Gloves (Powder-free)Provides chemical resistance and prevents contamination.[9]
Body Long-sleeved Laboratory CoatProtects skin and clothing from contamination.[4]
Respiratory NIOSH-approved Respirator (if needed)Required if engineering controls are insufficient to control dust/vapors.[4][11]

Operational Protocol: A Step-by-Step Workflow

This protocol provides a direct, procedural guide for handling N-Boc-1,2,3,6-tetrahydropyridine from receipt to disposal.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the chemical in a cool, dry, and well-ventilated area.[1][12]

    • Ensure the container is tightly closed to prevent moisture absorption.[1][12]

    • Store away from incompatible materials, particularly strong acids and oxidizing agents, which could potentially cleave the Boc group in an uncontrolled manner.[1]

  • Preparation and Weighing (Critical Exposure Point):

    • Don all required PPE (lab coat, double gloves, goggles).

    • Perform all operations within a chemical fume hood.

    • Place a weigh boat on the analytical balance.

    • Carefully open the container. Avoid any sudden movements that could create a "puff" of powder.

    • Use a spatula to carefully transfer the desired amount of solid to the weigh boat. Do not tap the spatula on the side of the container, as this will generate dust.

    • Securely close the main container immediately after weighing.

    • Wipe down the spatula and any contaminated surfaces with a damp cloth before removing them from the fume hood. Dispose of the cloth as solid chemical waste.

  • Experimental Use:

    • Transport the weighed chemical in a sealed secondary container to the reaction setup within the fume hood.

    • Add the reagent to the reaction vessel carefully, again minimizing the potential for aerosolization.

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don PPE (Goggles, Lab Coat, Gloves) hood Work in Fume Hood prep->hood weigh Weigh Solid hood->weigh transfer Transfer to Reaction weigh->transfer decon Decontaminate Equipment transfer->decon waste Segregate Waste (Solid & Liquid) decon->waste doff Doff PPE waste->doff

Caption: Workflow for handling N-Boc-1,2,3,6-tetrahydropyridine.

Emergency Procedures: A Proactive Response Plan

Preparedness is paramount. In the event of an accidental release or exposure, a clear and immediate response is critical.

  • Spill Management:

    • Small Spill: For a small spill inside a fume hood, use an absorbent material (e.g., vermiculite or sand) to cover the spill. Carefully sweep the material into a designated chemical waste container.[12] Decontaminate the area with a suitable solvent, followed by soap and water.

    • Large Spill: Evacuate the immediate area and alert laboratory personnel and the safety officer. Prevent the spill from entering drains.[12] Only personnel trained in hazardous spill cleanup should manage the incident.

  • First Aid Measures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Decontamination and Waste Disposal

Proper disposal is the final, critical step in the chemical handling lifecycle.

  • Equipment Decontamination: All glassware and equipment that have come into contact with the chemical should be rinsed with a suitable solvent in the fume hood. This rinse aid should be collected and disposed of as hazardous liquid waste.

  • Waste Segregation:

    • Solid Waste: All contaminated disposables, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed container for solid chemical waste.

    • Liquid Waste: Unused material and reaction residues should be collected in a designated, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with institutional, local, and national regulations.[13] Never dispose of chemical waste down the drain.

By integrating this expert-level understanding and these detailed protocols into your daily laboratory operations, you can confidently and safely utilize N-Boc-1,2,3,6-tetrahydropyridine to advance your research objectives.

References

  • Fisher Scientific. (2010-11-08). SAFETY DATA SHEET for N-BOC-4-Piperidone.
  • Cole-Parmer. Material Safety Data Sheet for tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1(2h)-carboxylate, 97%.
  • Fisher Scientific. (2023-09-21). SAFETY DATA SHEET for 1,2,3,6-Tetrahydropyridine.
  • Globe Chemie. Material Safety Data Sheet for N-Boc-Phe-OH.
  • Fisher Scientific. (2025-12-28). SAFETY DATA SHEET for N-Boc-ethylenediamine.
  • Echemi. 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid Safety Data Sheets.
  • Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET for N-Boc-ethylenediamine.
  • Rhode Island Department of Environmental Management. Personal Protection Equipment (PPE).
  • GERPAC. (2013-10-03). Personal protective equipment for preparing toxic drugs.
  • Fisher Scientific. (2025-12-18). SAFETY DATA SHEET for N-BOC-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester.
  • U.S. Environmental Protection Agency (EPA). (2025-09-12). Personal Protective Equipment.
  • Allan Chemical Corporation. (2025-10-23). How to Choose PPE for Chemical Work.
  • Centers for Disease Control and Prevention (CDC). (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs.

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×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-1,2,3,6-tetrahydropyridine
Reactant of Route 2
N-Boc-1,2,3,6-tetrahydropyridine

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